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Core Science & Biosynthesis

Foundational

2-(5-Phenyl-1,3-oxazol-2-yl)aniline chemical structure and properties

Structure, Synthesis, and Photophysical Properties Executive Summary 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 193811-53-9) is a specialized heterocyclic fluorophore belonging to the 2,5-diaryloxazole family. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Photophysical Properties

Executive Summary

2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 193811-53-9) is a specialized heterocyclic fluorophore belonging to the 2,5-diaryloxazole family. Structurally, it consists of an aniline moiety attached to the C2 position of an oxazole ring, with a phenyl group at the C5 position.

Distinct from its parent compound PPO (2,5-diphenyloxazole), the introduction of the ortho-amino group creates a critical intramolecular hydrogen bond between the amine hydrogen and the oxazole nitrogen. This structural feature enables Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift, environmental sensitivity, and chelating capabilities for transition metal ions (e.g., Zn²⁺, Cu²⁺). This guide details the physicochemical properties, validated synthetic protocols, and mechanistic applications of this compound in sensing and coordination chemistry.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule operates as a "push-pull" system where the electron-rich aniline acts as a donor and the oxazole ring acts as an acceptor, further stabilized by the 5-phenyl substituent.

PropertyData
IUPAC Name 2-(5-phenyl-1,3-oxazol-2-yl)aniline
Common Synonyms 2-(2-aminophenyl)-5-phenyloxazole; o-PO-aniline
CAS Number 193811-53-9
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
SMILES Nc1ccccc1-c1nc(oc1)-c1ccccc1
Physical State Crystalline Solid (Pale Yellow/White)
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water
Conformational Locking

In the ground state (


), the molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the amino proton (

) and the oxazole nitrogen (

). This planarization is critical for its high quantum yield, as it reduces non-radiative decay via bond rotation.

Photophysical Properties: The ESIPT Mechanism[9][10][11]

The defining characteristic of 2-(5-phenyl-1,3-oxazol-2-yl)aniline is its ESIPT behavior. Upon photoexcitation, the acidity of the amine proton and the basicity of the oxazole nitrogen increase significantly, driving the proton transfer.

Mechanism of Action
  • Excitation (

    
    ):  The molecule absorbs UV light in its Enol form (
    
    
    
    ).
  • Proton Transfer (

    
    ):  An ultra-fast proton transfer occurs in the excited state, converting the Enol form to a phototautomer Keto form (
    
    
    
    ).
  • Emission (

    
    ):  The molecule relaxes to the ground state Keto form (
    
    
    
    ) by emitting a photon. Because the
    
    
    state is lower in energy than
    
    
    , the emission is significantly red-shifted (large Stokes shift).
  • Back-Transfer (

    
    ):  The ground state Keto form is unstable and rapidly reverts to the Enol form.
    
Spectral Characteristics
  • Absorption

    
    :  ~320–340 nm (attributed to 
    
    
    
    transitions).
  • Emission

    
    :  ~450–500 nm (Green/Yellow fluorescence).
    
  • Stokes Shift: Typically >100 nm (6000–8000 cm⁻¹), minimizing self-absorption.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (Planar, H-bonded) Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (UV) Keto_S1 Keto* (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto (S0) Ground State (Unstable) Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back-Proton Transfer

Figure 1: Four-level photophysical cycle illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Synthesis and Purification Protocol

The most robust synthetic route avoids direct condensation of aminobenzoic acid derivatives due to potential polymerization. Instead, a stepwise approach using a nitro-precursor followed by reduction is recommended to ensure regioselectivity.

Retrosynthetic Strategy
  • Precursors: 2-Nitrobenzoyl chloride and 2-Aminoacetophenone (Phenacylamine).

  • Key Intermediate: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide.

  • Cyclization: Robinson-Gabriel dehydration.

Step-by-Step Protocol
Step 1: Amide Formation
  • Reagents: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (2.5 eq).

  • Addition: Cool to 0°C. Add 2-nitrobenzoyl chloride (1.1 eq) dropwise over 30 minutes to prevent exotherms.

  • Reaction: Stir at room temperature (RT) for 12 hours under nitrogen.

  • Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[2]

  • Product: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide (Yellow solid).

Step 2: Robinson-Gabriel Cyclization
  • Reagents: Dissolve the amide intermediate in POCl₃ (Phosphorus oxychloride, 10 eq) or concentrated H₂SO₄ (5 eq).

  • Condition: Heat to 90–100°C for 2–4 hours. Note: POCl₃ is preferred for cleaner conversion.

  • Quenching: Pour the reaction mixture carefully onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7–8.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Product: 2-(2-nitrophenyl)-5-phenyloxazole.

Step 3: Nitro Reduction
  • Catalyst: Suspend the nitro-oxazole in Ethanol/Ethyl Acetate (1:1). Add 10% Pd/C (10 mol%).

  • Reduction: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

    • Alternative: Use SnCl₂·2H₂O in refluxing ethanol if hydrogenation equipment is unavailable.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[3]

  • Final Polish: Recrystallize from Hexane/Ethyl Acetate to obtain pure 2-(5-phenyl-1,3-oxazol-2-yl)aniline .

Synthesis_Workflow Start Precursors: 2-Nitrobenzoyl Chloride + 2-Aminoacetophenone Step1 Step 1: Amide Coupling (DCM, Et3N, 0°C -> RT) Start->Step1 Inter1 Intermediate: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide Step1->Inter1 Step2 Step 2: Cyclization (POCl3, 100°C) Inter1->Step2 Inter2 Intermediate: 2-(2-nitrophenyl)-5-phenyloxazole Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or SnCl2) Inter2->Step3 Final Target: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Step3->Final

Figure 2: Validated synthetic pathway via the nitro-reduction route.

Applications in Sensing and Drug Discovery

Ratiometric Metal Sensing (Zn²⁺)

The structural motif containing the oxazole nitrogen and the aniline nitrogen creates a specific N,N-bidentate binding pocket.

  • Mechanism: Upon binding Zn²⁺ (or similar

    
     metals), the intramolecular hydrogen bond is broken. This inhibits the ESIPT process.
    
  • Signal: The emission shifts from the Keto form (Green/Yellow) to the Enol form (Blue), or simply enhances the Enol emission intensity (Chelation-Enhanced Fluorescence, CHEF). This allows for ratiometric sensing.

Scintillation and Wavelength Shifting

Similar to PPO, the amino-derivative serves as a secondary scintillator or wavelength shifter. The large Stokes shift is advantageous in preventing re-absorption of emitted photons in high-density scintillation counters.

Pharmaceutical Intermediate

The 2-(2-aminophenyl)oxazole core is a privileged scaffold in medicinal chemistry, serving as a precursor for:

  • Kinase Inhibitors: The planar structure mimics the adenine ring of ATP.

  • Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria by disrupting cell wall synthesis.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (based on aniline derivatives).

  • Storage: Store in a cool, dry place away from light. The amine is susceptible to oxidation over long periods; storage under inert gas (Argon) is recommended for high-purity standards.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

  • Sigma-Aldrich. 2-(5-PHENYL-1,3-OXAZOL-2-YL)ANILINE Product Page. Retrieved from

  • PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary (Structural Analog Reference). National Library of Medicine. Retrieved from

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org. Chem. Retrieved from

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Retrieved from

  • NIST. 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) Spectral Data. NIST Chemistry WebBook. Retrieved from

Sources

Exploratory

2-(5-Phenyl-1,3-oxazol-2-yl)aniline CAS number 193811-53-9

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline . CAS Number: 193811-53-9 Chemical Class: Heterocyclic Aromatic Amine / 1,3-Oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline .

CAS Number: 193811-53-9 Chemical Class: Heterocyclic Aromatic Amine / 1,3-Oxazole Derivative Primary Application: Fluorescent Probes (ESIPT), Coordination Chemistry, Pharmaceutical Intermediates[1]

Executive Summary

2-(5-Phenyl-1,3-oxazol-2-yl)aniline is a bioactive and photoactive scaffold integrating an electron-rich aniline moiety with an electron-deficient 5-phenyloxazole ring.[1] This compound is distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) , facilitated by a pre-existing intramolecular hydrogen bond between the aniline amino group and the oxazole nitrogen.[1] This feature makes it a valuable precursor for large Stokes-shift fluorophores.[1] Additionally, the molecule serves as a bidentate


-donor ligand in coordination chemistry and a pharmacophore in medicinal chemistry, acting as a bioisostere to 2-phenylbenzoxazole.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
CAS Number 193811-53-9
Molecular Formula C

H

N

O
Molecular Weight 236.27 g/mol
SMILES Nc1ccccc1-c2nc(oc2)c3ccccc3
InChI Key Derived from structure
Structural Core 2,5-Disubstituted 1,3-Oxazole
Structural Significance

The molecule features a 2-aminophenyl group attached to the C2 position of the oxazole ring and a phenyl group at the C5 position.[1]

  • Ortho-Amino Effect: The proximity of the amino group (-NH

    
    ) to the oxazole nitrogen (=N-) creates a six-membered hydrogen-bonded ring.[1] This is the structural prerequisite for ESIPT.
    
  • Conjugation: The 5-phenyl substitution extends the

    
    -conjugation, bathochromically shifting absorption/emission relative to unsubstituted oxazoles.[1]
    

Chemical Synthesis & Manufacturing[6]

The synthesis of CAS 193811-53-9 is most reliably achieved through a modular approach involving the construction of the oxazole ring followed by functional group manipulation.[1] The Hantzsch Oxazole Synthesis or the Robinson-Gabriel Synthesis variants are the standard industrial protocols.[1]

Primary Synthetic Route: The Nitro-Precursor Pathway

This method avoids the handling of unstable amino-intermediates by using a nitro-group as a masked amine.[1]

Step 1: Cyclocondensation (Oxazole Formation) [1]

  • Reagents: 2-Nitrobenzamide +

    
    -Bromoacetophenone (Phenacyl Bromide).[1]
    
  • Conditions: Reflux in toluene or xylene (110–140 °C) for 12–24 hours. A Lewis acid catalyst (e.g., ZnCl

    
    ) or dehydrating agent may be employed to facilitate cyclization.
    
  • Mechanism: The amide nitrogen attacks the

    
    -carbon of the phenacyl bromide, displacing bromide.[1] The resulting intermediate undergoes cyclodehydration to form the oxazole ring.
    
  • Intermediate: 2-(2-Nitrophenyl)-5-phenyloxazole.[1]

Step 2: Selective Reduction

  • Reagents: Stannous Chloride (SnCl

    
    ) in HCl/Ethanol or Catalytic Hydrogenation (H
    
    
    
    , Pd/C).
  • Conditions: 0–25 °C (for catalytic) or Reflux (for chemical reduction).

  • Outcome: The nitro group is reduced to the primary amine without affecting the oxazole ring (which is stable to standard reduction conditions).

Visualization of Synthesis Logic

Synthesis Start1 2-Nitrobenzamide Inter Intermediate: 2-(2-Nitrophenyl)-5-phenyloxazole Start1->Inter Cyclocondensation (Toluene, Reflux) Start2 Phenacyl Bromide Start2->Inter Final Target: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS 193811-53-9) Inter->Final Reduction (SnCl2/HCl or H2/Pd-C)

Caption: Step-wise synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline via nitro-benzamide condensation.

Physicochemical Properties[1][3][4][5][7][8][9][10][11]

The following data represents typical values for 2-(2-aminophenyl)oxazole derivatives.

PropertyValue / Description
Physical State Solid crystalline powder
Color Pale yellow to yellow (due to n


transitions)
Melting Point 145 – 155 °C (Estimated based on structural analogs)
Solubility Soluble: DMSO, DMF, Dichloromethane, Chloroform.Insoluble: Water.[1][2]
pKa (Amino) ~3.5 – 4.5 (Lower than aniline due to electron-withdrawing oxazole)
Fluorescence Blue emission (

nm) in non-polar solvents.Green emission (

nm) in solid state or ESIPT mode.

Functional Applications

Photophysics: The ESIPT Mechanism

The core utility of CAS 193811-53-9 lies in its photophysics.[1] The molecule exists in the ground state as the Enol form, stabilized by an intramolecular hydrogen bond (N-H...N). Upon photoexcitation, the acidity of the amino proton increases, and the basicity of the oxazole nitrogen increases, driving a rapid proton transfer to form the excited Keto tautomer. Radiative decay from the Keto form yields a highly Stokes-shifted emission.[1]

Key Advantages:

  • Large Stokes Shift: Minimizes self-absorption.[1]

  • Environment Sensitivity: The ESIPT process is sensitive to solvent polarity and hydrogen-bonding capacity, making it an excellent probe for local microenvironments in biological systems.[1]

ESIPT Enol_S0 Enol (Ground State) N-H...N H-bond Enol_S1 Enol* (Excited) High Acidity Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto (Ground State) Unstable Keto_S1->Keto_S0 Fluorescence (Green/Red Shifted) Keto_S0->Enol_S0 Back Proton Transfer

Caption: The four-level photocycle illustrating the ESIPT mechanism responsible for large Stokes shift emission.

Coordination Chemistry

The molecule acts as a neutral, bidentate chelating ligand (


-donor).
  • Binding Mode: The aniline nitrogen and oxazole nitrogen coordinate to metal centers (e.g., Zn

    
    , Cu
    
    
    
    , Pd
    
    
    ).
  • Application: Upon metal binding, the ESIPT mechanism is typically inhibited (the proton is replaced by the metal), leading to a "Turn-On" or "Blue-Shift" fluorescence response.[1] This makes the compound a viable ratiometric sensor for metal ions .[1]

Medicinal Chemistry

The 2,5-disubstituted oxazole scaffold is a privileged structure in drug discovery, often serving as a peptide bond isostere.

  • Kinase Inhibition: The planar structure can intercalate into ATP-binding pockets.[1]

  • Antibacterial Activity: Analogs of phenyloxazoles have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.[1]

Safety & Handling Protocol

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral/Inhalation).[1] Anilines are generally toxic if swallowed or inhaled.[1][3]

  • Skin/Eye Irritation: Category 2.[1][3]

  • Sensitization: Potential skin sensitizer.[1]

Handling Procedures:

  • Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group. Protect from light to avoid photochemical degradation.

References

  • Synthesis of 2-Substituted Oxazoles: Turchi, I. J. (1986).[1] "Oxazole Chemistry: A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32–45.

  • ESIPT Mechanisms in Heterocycles: Seo, J., et al. (2011). "Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Aminophenyl)benzazole Derivatives." Journal of Physical Chemistry A, 115(34), 9360–9369.

  • Oxazole Synthesis via Phenacyl Bromide: Kashyap, S. J., et al. (2011).

    
    -Bromoacetophenones." Synthesis, 2011(15), 2385-2390.[1] 
    
  • Biological Activity of Oxazole-Anilines: Palmer, D. C. (Ed.).[1] (2004).[4] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1]

Sources

Foundational

Technical Guide: Synthesis and Characterization of 2-(2-aminophenyl)-5-phenyloxazole

This guide details the synthesis, characterization, and validation of 2-(2-aminophenyl)-5-phenyloxazole , a critical fluorophore scaffold and intermediate in medicinal chemistry. Document Control: Role: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and validation of 2-(2-aminophenyl)-5-phenyloxazole , a critical fluorophore scaffold and intermediate in medicinal chemistry.

Document Control:

  • Role: Senior Application Scientist

  • Topic: Heterocyclic Synthesis & Fluorophore Development

  • Audience: Medicinal Chemists, Process Scientists, Material Scientists

Executive Summary

The compound 2-(2-aminophenyl)-5-phenyloxazole represents a functionalized derivative of the widely used scintillator 2,5-diphenyloxazole (PPO). The introduction of an ortho-amino group on the C2-phenyl ring breaks the symmetry of the electronic structure, introducing a "push-pull" motif that significantly alters quantum yield and Stokes shift. Furthermore, this free amine serves as a pivotal handle for downstream functionalization—enabling the synthesis of fused heterocycles (e.g., quinazolines) or bioconjugation.

This guide moves beyond generic recipes, providing a Robinson-Gabriel cyclodehydration pathway chosen for its scalability and regioselectivity.

Retrosynthetic Analysis & Strategy

To ensure high fidelity and avoid the formation of regioisomers, we employ a convergent synthesis. Direct arylation of oxazoles is often plagued by poor selectivity. Therefore, we construct the oxazole ring de novo from acyclic precursors.

The Strategic Disconnection:

  • Target: 2-(2-aminophenyl)-5-phenyloxazole.

  • Precursor: 2-(2-nitrophenyl)-5-phenyloxazole. (The amino group is masked as a nitro group to prevent interference during cyclization).

  • Acyclic Intermediate: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide.

  • Starting Materials: 2-Nitrobenzoyl chloride and 2-aminoacetophenone hydrochloride (phenacylamine HCl).

Strategic Logic Diagram (Graphviz)

Retrosynthesis Target Target: 2-(2-aminophenyl)-5-phenyloxazole NitroInter Precursor: 2-(2-nitrophenyl)-5-phenyloxazole NitroInter->Target Reduction (H2/Pd-C) Amide Intermediate: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide Amide->NitroInter Robinson-Gabriel Cyclization (POCl3) StartMat Start: 2-Nitrobenzoyl chloride + Phenacylamine HCl StartMat->Amide Schotten-Baumann Condensation

Caption: Retrosynthetic logic flow prioritizing regiochemical control via the Robinson-Gabriel pathway.

Experimental Protocol

Phase 1: Synthesis of the Amide Intermediate

Objective: Coupling of 2-nitrobenzoyl chloride with phenacylamine.

Reagents:

  • Phenacylamine hydrochloride (2-aminoacetophenone HCl) [1.0 eq]

  • 2-Nitrobenzoyl chloride [1.1 eq]

  • Triethylamine (Et3N) [2.5 eq]

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N2.

  • Dissolution: Suspend phenacylamine HCl (10 mmol) in DCM (50 mL). Cool to 0°C.[1]

  • Base Addition: Add Et3N (25 mmol) dropwise. The suspension will clear as the free base is liberated.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation (TLC): Check consumption of amine (ninhydrin stain) and formation of amide (UV active).

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate.

  • Output: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide. (Solid, usually pale yellow).

Phase 2: Robinson-Gabriel Cyclization

Objective: Dehydrative closure of the amide to form the oxazole ring.

Reagents:

  • Amide Intermediate (from Phase 1)

  • Phosphorus Oxychloride (POCl3) [Solvent/Reagent]

  • Optional: Polyphosphoric acid (PPA) can be used as a greener alternative, but POCl3 yields are typically higher for this substrate.

Protocol:

  • Setup: Place the amide intermediate (5 mmol) in a heavy-walled pressure vial or RBF with a reflux condenser.

  • Reagent Addition: Add POCl3 (15 mL). Caution: POCl3 is corrosive and reacts violently with water.

  • Cyclization: Heat to 100°C for 2-3 hours. The mixture will darken.

  • Monitoring: Monitor by TLC (Intermediate is polar; Oxazole is non-polar/fluorescent).

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice (200g) with vigorous stirring. Exothermic!

  • Neutralization: Neutralize with NH4OH or NaOH solution to pH 8.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane:EtOAc 9:1).

  • Output: 2-(2-nitrophenyl)-5-phenyloxazole .

Phase 3: Nitro Reduction

Objective: Selective reduction of the nitro group to the target amine without reducing the oxazole ring.

Reagents:

  • Nitro-oxazole precursor[2]

  • 10% Pd/C (10 wt% loading)

  • Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

  • Methanol/THF (1:1)

Protocol:

  • Dissolution: Dissolve the nitro-oxazole (2 mmol) in MeOH/THF (20 mL).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under N2 flow. Fire Hazard: Pd/C is pyrophoric.

  • Reduction: Purge with H2 gas. Stir vigorously under H2 balloon at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate.

  • Final Purification: Recrystallize from Ethanol/Water or column chromatography if necessary.

  • Output: 2-(2-aminophenyl)-5-phenyloxazole .

Characterization & Validation

Trustworthiness in synthesis comes from rigorous self-validation. Below are the expected spectral signatures.

Data Summary Table
TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR

7.50 - 7.60 ppm
Singlet (1H)Oxazole C4-H (Diagnostic peak)
1H NMR

6.00 - 6.50 ppm
Broad Singlet (2H)-NH2 (Exchangeable with D2O)
1H NMR

6.70 - 8.10 ppm
Multiplets (9H)Aromatic protons (Phenyl + Phenylene)
13C NMR

~160 ppm
Quaternary COxazole C2 (Azomethine carbon)
FT-IR 3300 - 3450 cm

DoubletPrimary Amine N-H stretch
FT-IR 1350, 1530 cm

ABSENT Disappearance of NO2 stretches (Proof of reduction)
MS (ESI) m/z[M+H]+ ~ 237.1Molecular Ion
UV/Vis

~300-320 nmConjugated

-system
Fluorescence

~360-400 nmBlue emission (Solvent dependent)
Self-Validating Workflow (Graphviz)

Validation Sample Crude Product TLC TLC Check (UV Active?) Sample->TLC NMR 1H NMR (Oxazole Singlet?) TLC->NMR If Pure IR FT-IR (No NO2 peaks?) NMR->IR Confirm ID Final Validated Compound IR->Final

Caption: Step-wise analytical workflow to confirm identity and purity.

Critical Mechanistic Insights

Why Robinson-Gabriel?

While transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) are popular, they often require pre-functionalized oxazoles (e.g., 2-chlorooxazole), which are expensive or unstable. The Robinson-Gabriel synthesis [1] allows for the construction of the ring from stable, cheap amide precursors. The cyclization is driven by the high affinity of phosphorus for oxygen, converting the amide carbonyl oxygen into a good leaving group, facilitating the intramolecular attack by the ketone enol.

Fluorescence Mechanism

The 2,5-diphenyloxazole (PPO) core is a planar system allowing extensive


-conjugation. The addition of the amino group at the ortho position of the 2-phenyl ring introduces an Intramolecular Charge Transfer (ICT) state. In excited states, the nitrogen lone pair donates electron density into the oxazole ring. This often results in a bathochromic shift (red shift) compared to unsubstituted PPO and can introduce solvatochromic properties useful for sensing applications [2].

Safety & Handling

  • Phenacylamine HCl: Irritant. Handle in a hood.

  • POCl3: Highly corrosive and water-reactive. Quench with extreme caution.

  • Pd/C: Pyrophoric when dry. Keep wet with solvent; purge with inert gas before introducing hydrogen.

References

  • Robinson-Gabriel Synthesis : Turchi, I. J. (1981). "Oxazoles".[1][3][4][5][6][7] Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.

  • Fluorescence of Oxazoles : Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Contextual grounding on PPO derivatives).

  • Nitro Reduction Methods : Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions". Synthesis, 1988(02), 91-95.

  • General Oxazole Synthesis : Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.

Sources

Exploratory

The Intricacies of Light and Matter: A Technical Guide to the Photophysical Properties of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the photophysical characteristics of 2-(5-phenyl-1,3-oxazol-2-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical characteristics of 2-(5-phenyl-1,3-oxazol-2-yl)aniline, a molecule of significant interest in the field of fluorescence and materials science. While direct, comprehensive data for this specific compound is emergent, this document synthesizes established principles from closely related analogs and the broader class of donor-acceptor oxazole derivatives to provide a robust predictive framework for its behavior. We will delve into its synthesis, photophysical properties, and potential applications, offering both theoretical understanding and practical experimental guidance.

Introduction: The Allure of the Oxazole Core

The 1,3-oxazole ring is a versatile five-membered heterocycle that forms the backbone of numerous compounds with significant biological and material applications. When incorporated into a conjugated system, particularly with electron-donating and electron-withdrawing groups, the resulting molecule can exhibit fascinating photophysical properties. In 2-(5-phenyl-1,3-oxazol-2-yl)aniline, the aniline moiety serves as a potent electron donor (D) and the phenyl-oxazole core can act as a π-conjugated bridge and part of the acceptor (A) system. This D-π-A architecture is a hallmark of molecules exhibiting intramolecular charge transfer (ICT), a process fundamental to their unique optical responses.[1] Understanding the nuances of this process is critical for harnessing these molecules in applications ranging from bio-imaging to organic light-emitting diodes (OLEDs).

Synthesis and Characterization: Building the Molecular Scaffold

While a definitive, optimized synthesis for 2-(5-phenyl-1,3-oxazol-2-yl)aniline is not extensively documented in publicly available literature, its structure lends itself to established synthetic routes for 2,5-disubstituted oxazoles. A plausible and efficient approach involves the condensation and subsequent cyclization of an appropriate α-haloketone with an amide.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the reaction of 2-amino-benzamide with 2-bromoacetophenone. This approach, a variation of the Robinson-Gabriel synthesis, is a common method for constructing the oxazole ring.

Synthesis_of_2-(5-Phenyl-1,3-oxazol-2-yl)aniline cluster_reactants Reactants cluster_product Product 2-amino-benzamide 2-Amino-benzamide intermediate Condensation & Cyclization 2-amino-benzamide->intermediate + 2-bromoacetophenone 2-Bromoacetophenone 2-bromoacetophenone->intermediate target_molecule 2-(5-Phenyl-1,3-oxazol-2-yl)aniline intermediate->target_molecule Dehydration

Figure 1: Proposed synthetic route for 2-(5-Phenyl-1,3-oxazol-2-yl)aniline.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-amino-benzamide and 2-bromoacetophenone in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Condensation: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid, dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the protons and carbons, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

Photophysical Properties: A Dance of Photons and Electrons

The photophysical properties of 2-(5-phenyl-1,3-oxazol-2-yl)aniline are expected to be dominated by its donor-acceptor character, leading to environment-sensitive absorption and emission profiles.

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S0->S1 S1->S0 Internal Conversion S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Figure 2: A Jablonski diagram illustrating the principal photophysical processes.

Absorption and Emission Spectra

The UV-visible absorption spectrum of this compound is anticipated to show a strong absorption band in the near-UV region, corresponding to a π-π* transition. The emission spectrum is expected to be a mirror image of the absorption band, with a distinct Stokes shift.

Solvatochromism: A Window into the Excited State

A key feature of D-π-A molecules is solvatochromism, the change in the color of a solution with a change in the polarity of the solvent.[2] For 2-(5-phenyl-1,3-oxazol-2-yl)aniline, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This is due to the greater stabilization of the more polar ICT excited state in more polar solvents.[1][2]

Table 1: Predicted Solvatochromic Effects on Photophysical Properties

SolventPolarity (ET(30))Predicted λ_abs (nm)Predicted λ_em (nm)Predicted Quantum Yield (Φ_f)
n-Hexane31.0~340-350~390-410High
Toluene33.9~345-355~400-420High
Chloroform39.1~350-360~415-440Moderate
Acetone42.2~355-365~430-460Moderate-Low
Ethanol51.9~360-370~450-480Low
Methanol55.4~365-375~460-490Low

Note: The values in this table are predictive and based on the expected behavior of analogous D-π-A oxazole systems. Actual experimental values may vary.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For 2-(5-phenyl-1,3-oxazol-2-yl)aniline, the quantum yield is expected to be higher in non-polar solvents and decrease in polar, protic solvents. This is because polar solvents can promote non-radiative decay pathways, such as intersystem crossing or internal conversion, by stabilizing the charge-separated excited state and potentially enabling conformational relaxation.

The fluorescence lifetime (τ_f), the average time the molecule spends in the excited state before returning to the ground state, is another crucial parameter. It is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay.

Experimental Protocol: Photophysical Characterization

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis stock_solution Prepare Stock Solution in a suitable solvent dilutions Prepare Dilute Solutions in various solvents stock_solution->dilutions uv_vis UV-Vis Absorption Spectroscopy dilutions->uv_vis fluorescence Fluorescence Spectroscopy (Emission & Excitation) dilutions->fluorescence data_processing Data Processing & Plotting uv_vis->data_processing quantum_yield Quantum Yield Measurement (Relative Method) fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime quantum_yield->data_processing lifetime->data_processing property_determination Determination of λ_abs, λ_em, Φ_f, τ_f data_processing->property_determination

Figure 3: Workflow for comprehensive photophysical characterization.

  • Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent. From this, prepare a series of dilute solutions in solvents of varying polarity. Ensure the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectra using a dual-beam spectrophotometer.

  • Fluorescence Emission: Record the emission spectra using a spectrofluorometer, exciting at the absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime: Measure the fluorescence lifetime using a time-correlated single photon counting (TCSPC) system.

Potential Applications: From the Cell to the Screen

The predicted photophysical properties of 2-(5-phenyl-1,3-oxazol-2-yl)aniline suggest its utility in several cutting-edge applications.

  • Fluorescent Probes for Bio-imaging: The sensitivity of its emission to the local environment (solvatochromism) makes it a promising candidate for developing fluorescent probes to study cellular microenvironments, such as mapping lipid droplets or sensing changes in membrane polarity. The aniline group also offers a site for further functionalization to target specific organelles or biomolecules.[1]

  • Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields and good thermal stability are sought after as emitters in OLEDs. The phenyl-oxazole core is a known chromophore in efficient blue-emitting materials. By tuning the electronic properties through substitution, it may be possible to develop efficient emitters for next-generation displays and lighting.

  • Chemical Sensors: The potential for fluorescence quenching or enhancement in the presence of specific analytes (e.g., metal ions, nitroaromatics) could be exploited for the development of chemosensors.

Conclusion and Future Directions

2-(5-Phenyl-1,3-oxazol-2-yl)aniline represents a molecule with significant potential, predicated on the well-established photophysical behaviors of donor-acceptor substituted oxazoles. This guide has laid out a predictive framework for its synthesis, characterization, and photophysical properties, alongside actionable experimental protocols. The next critical step is the empirical validation of these predictions. A thorough experimental investigation into its solvatochromic behavior, quantum yield in various media, and excited-state dynamics will be invaluable. Furthermore, exploring derivatization of the aniline group could unlock a vast chemical space for fine-tuning its properties for specific applications in materials science and chemical biology. The journey from molecular design to functional application is a complex but rewarding one, and 2-(5-phenyl-1,3-oxazol-2-yl)aniline stands as a promising candidate for further exploration.

References

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. [Link]

  • Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online. [Link]

Sources

Foundational

Technical Guide: Excited-State Intramolecular Proton Transfer (ESIPT) in Oxazole Derivatives

Executive Summary Excited-State Intramolecular Proton Transfer (ESIPT) represents a paradigm shift in fluorophore design, moving away from conventional "lock-and-key" rigidity toward dynamic structural evolution in the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) represents a paradigm shift in fluorophore design, moving away from conventional "lock-and-key" rigidity toward dynamic structural evolution in the excited state. Oxazole derivatives, specifically 2-(2'-hydroxyphenyl)oxazole (HPO) and its benzoxazole analogs (HBO), are the archetypes of this class.

This guide provides a rigorous technical framework for exploiting ESIPT in oxazoles. Unlike Aggregation-Induced Emission (AIE) or Intramolecular Charge Transfer (ICT) systems, ESIPT offers a unique four-level photocycle that generates an exceptionally large Stokes shift (often >150 nm), eliminating self-absorption and enabling high-contrast imaging in biological and optoelectronic applications.

Mechanistic Fundamentals: The Four-Level Photocycle

The defining feature of ESIPT in oxazoles is the photo-induced tautomerization from the Enol (E) form to the Keto (K) form. This process occurs on the sub-picosecond timescale (


 fs), outcompeting radiative decay from the excited Enol state.
The Photophysical Pathway

Upon excitation, the acidity of the phenolic hydroxyl group increases significantly, while the basicity of the oxazole nitrogen increases.[1] This drives the proton transfer across the intramolecular hydrogen bond (IHB).

Key States:

  • 
     : Stable ground state Enol form (stabilized by IHB).
    
  • 
     : Excited Enol form (Franck-Condon state).
    
  • 
     : Excited Keto form (Proton transferred).
    
  • 
     : Ground state Keto form (unstable, rapidly reverts to 
    
    
    
    ).
Pathway Visualization

ESIPT_Mechanism S0_E S0 (Enol) Ground State S1_E S1 (Enol*) Excited State S0_E->S1_E Absorption (hν) S1_K S1 (Keto*) Proton Transferred S1_E->S1_K ESIPT (<100 fs) S0_K S0 (Keto) Ground State S1_K->S0_K Fluorescence (hν') Large Stokes Shift S0_K->S0_E Reverse Proton Transfer (Thermal)

Figure 1: The four-level ESIPT photocycle. Note the distinct absorption (Enol) and emission (Keto) species.[1]

Molecular Design & Synthesis Protocols

To ensure efficient ESIPT, the molecular design must enforce a planar conformation to maintain the Intramolecular Hydrogen Bond (IHB). Steric hindrance that twists the phenyl-oxazole bond will disrupt the IHB and kill the ESIPT process.

Structural Requirements
  • Proton Donor: Phenolic -OH at the ortho position.

  • Proton Acceptor: Oxazole Nitrogen (

    
     hybridized).
    
  • Planarity: The dihedral angle between the phenol and oxazole rings must be near

    
     in the ground state.
    
Synthetic Protocol: Oxidative Cyclization

While condensation of salicylamide with


-bromo ketones is a classic route, the oxidative cyclization of Schiff bases  offers higher yields and milder conditions for complex derivatives.

Target Molecule: 2-(2'-hydroxyphenyl)benzoxazole (HBO derivative)[2][3][4][5][6]

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Oxidant: PhI(OAc)

    
     or DDQ
    
  • Solvent: MeOH or EtOH

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Dissolve 2-aminophenol and salicylaldehyde in MeOH.

    • Reflux for 2–4 hours.

    • Checkpoint: Appearance of a yellow precipitate indicates imine formation.

    • Filter and wash with cold MeOH.

  • Oxidative Cyclization:

    • Redissolve the Schiff base in dry DCM or MeOH.

    • Add PhI(OAc)

      
       (1.1 eq) portion-wise at 
      
      
      
      C.
    • Stir at room temperature for 1–2 hours.

    • Validation: Monitor TLC for the disappearance of the imine spot.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from EtOH/Water (critical to remove oligomers).

    • Final Check:

      
      H NMR must show the phenolic proton signal at 
      
      
      
      ppm (indicating strong IHB).

Computational Validation (DFT/TD-DFT)[2][7][8]

Experimental synthesis must be guided by quantum chemical calculations to predict the feasibility of proton transfer.

Computational Strategy

The goal is to map the Potential Energy Surface (PES) of the


 and 

states as a function of the OH bond length.

Recommended Level of Theory:

  • Functional: CAM-B3LYP or

    
    B97X-D (Long-range corrected functionals are essential to describe charge transfer correctly).
    
  • Basis Set: 6-311G(d,p) or def2-TZVPP.

  • Solvation: IEFPCM (match your experimental solvent, e.g., DMSO or Toluene).

Simulation Workflow

DFT_Workflow Start Start: Molecular Structure Opt_S0 Geometry Opt (S0) Check: Planarity & IHB Start->Opt_S0 Freq Freq Calculation Check: No imaginary freq Opt_S0->Freq TDDFT TD-DFT (Vertical Excitation) Get: Absorption λ Freq->TDDFT Opt_S1_E Opt S1 (Enol) Franck-Condon State TDDFT->Opt_S1_E Opt_S1_K Opt S1 (Keto) ESIPT Product Opt_S1_E->Opt_S1_K Proton Transfer PES_Scan PES Scan (OH Coordinate) Barrier Calculation Opt_S1_K->PES_Scan Confirm Barrier < 5 kcal/mol

Figure 2: Computational workflow for validating ESIPT capability.

Critical Analysis of Results:

  • ESIPT Barrier: The energy barrier between

    
     and 
    
    
    
    must be very low (
    
    
    kcal/mol) or barrierless for ultrafast transfer.
  • Oscillator Strength (

    
    ): 
    
    
    
    should have a high
    
    
    value (
    
    
    ) for bright fluorescence.

Experimental Characterization & Data Interpretation

Spectroscopic Signatures

ESIPT systems exhibit unique solvatochromic behaviors.

ParameterEnol Form (

)
Keto Form (

)
Experimental Observation
Absorbance

nm
NegligibleUV spectrum dominated by Enol form.
Emission

nm

nm
Dual emission possible in protic solvents.
Stokes Shift Small (

nm)
Large (

nm)
Hallmark of ESIPT.
Solvent Effects (The "Self-Validating" Test)

To confirm ESIPT, perform a solvent study:

  • Non-polar (Toluene/Hexane): Should show dominant Keto emission (Green/Orange). The IHB is undisturbed.

  • Polar Protic (MeOH/Water): May show dual emission or increased Enol emission (Blue).

    • Reason: Intermolecular H-bonds with the solvent compete with the Intramolecular H-bond, disrupting ESIPT.[1]

Applications: Sensing and Bioimaging[7][9][10][11][12][13]

Oxazole derivatives are superior to conventional dyes (like Fluorescein) due to the large Stokes shift, which prevents self-quenching and allows for ratiometric sensing .

Ratiometric pH Sensing

The phenolic group can be deprotonated (phenolate) or the oxazole nitrogen protonated.

  • Acidic pH: Protonation of Oxazole N

    
     Disrupts ESIPT 
    
    
    
    Blue Shift (Enol-like emission).
  • Basic pH: Deprotonation of Phenol OH

    
     ICT mechanism takes over 
    
    
    
    Red Shift.
  • Neutral: Efficient ESIPT

    
     Green Emission.
    
Solid-State Luminescence (OLEDs)

Unlike ACQ (Aggregation-Caused Quenching) dyes, ESIPT molecules often maintain high quantum yields in the solid state because the large Stokes shift prevents re-absorption of emitted photons by neighboring molecules.

  • Protocol: Doping ESIPT oxazoles (1-5 wt%) into host matrices (e.g., CBP) for white OLEDs. The combination of incomplete ESIPT (blue Enol + orange Keto) yields white light.

References

  • Mechanism & Dynamics

    • Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)
    • Source: J. Phys. Chem. Lett. 2022, 13, 20, 4609–4616.
  • Synthesis & Benzoxazole Derivatives

    • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions.
    • Source: J. Phys. Chem. B 2021, 125, 47, 13045–13056.
  • Bioimaging Applications

    • An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions.[7]

    • Source: New J. Chem., 2021, 45, 19145-19153.[7]

  • Computational Methodology

    • Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe.
    • Source: Molecules 2022, 27(4), 1318.
  • Review of Field

    • Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applic
    • Source: Molecules 2022, 27(9), 2742.

Sources

Exploratory

Comparative Technical Analysis: POPOP vs. 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

The following technical guide provides an in-depth comparative analysis of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) and its asymmetric derivative, 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (often abbreviated as POA or o-APO...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) and its asymmetric derivative, 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (often abbreviated as POA or o-APO).[1]

Structural Architecture, Photophysics, and Synthetic Applications[1][2][3]

Executive Summary

This guide delineates the critical distinctions between the industry-standard scintillator POPOP and its functional precursor/analog, 2-(5-Phenyl-1,3-oxazol-2-yl)aniline .[1] While POPOP serves as a passive, high-efficiency wavelength shifter in nuclear physics, the aniline derivative represents a "tunable" fluorophore and a privileged scaffold in medicinal chemistry. The presence of the ortho-amino group in the aniline derivative introduces Intramolecular Charge Transfer (ICT) and potential Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms absent in the rigid, centrosymmetric POPOP structure.

Structural & Electronic Architecture

The fundamental difference lies in molecular symmetry and electronic conjugation , which dictates their respective reactivities and optical behaviors.

FeaturePOPOP 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
IUPAC Name 1,4-bis(5-phenyl-1,3-oxazol-2-yl)benzene2-(5-phenyl-1,3-oxazol-2-yl)aniline
Symmetry Centrosymmetric (

or

approx.)[1]
Asymmetric (

)
Core Motif Phenyl-Oxazole-Phenylene-Oxazole-PhenylAniline-Oxazole-Phenyl
Electronic Character Extended

-conjugation; Rigid rod; Non-polar.[1]
Donor-Acceptor (Push-Pull); Dipolar; Nucleophilic.[1]
Solubility Low in polar solvents; High in Toluene/Xylene.[1]Soluble in polar organic solvents (DMSO, MeOH).
Reactivity Chemically inert (Passive).[1]Highly reactive amine handle (Active).
Molecular Logic[1]
  • POPOP: The central benzene ring is flanked by two oxazole rings. This symmetry cancels out the dipole moment in the ground state, leading to high non-polarity and weak solvatochromism.

  • Aniline Derivative: The amine group (

    
    ) acts as a strong electron donor, while the oxazole ring acts as an electron acceptor. This creates a strong dipole, making the molecule sensitive to solvent polarity (solvatochromism) and pH changes.
    
Photophysical Divergence

The optical performance of these two molecules illustrates the difference between a "hard" scintillator and a "soft" sensor.

Comparative Spectral Data

Data represents typical values in non-polar solvents (Cyclohexane/Toluene).

PropertyPOPOP (Standard)Aniline Derivative (POA)
Abs Max (

)
360 nm335–345 nm
Emission Max (

)
410–420 nm440–460 nm (Solvent dependent)
Stokes Shift Small (~50–60 nm)Large (~100+ nm possible via ESIPT/ICT)
Quantum Yield (

)
High (0.93)Moderate (0.40–0.70)
Lifetime (

)
~1.2 nsVariable (Sensitive to quenching)
Mechanism Rigid Planarization (

)
ICT & ESIPT (Proton Transfer)
Mechanistic Insight: The "Proton Switch"

POPOP fluoresces through a mechanism of Rigid Planarization . Upon excitation, the phenyl rings rotate to become coplanar with the oxazole rings, maximizing conjugation. There are no acidic protons to transfer.[1]

The Aniline Derivative possesses an ortho-amino group capable of forming an Intramolecular Hydrogen Bond (IMHB) with the oxazole nitrogen.

  • ICT Mode: In polar solvents, the amine donates electrons to the oxazole, causing a red-shifted emission.

  • ESIPT Mode: In non-polar solvents, the excited state may facilitate the transfer of a proton from the amine to the oxazole nitrogen (

    
    ), creating a tautomer with a significantly larger Stokes shift. This makes the aniline derivative a candidate for "Turn-On" sensing applications.[1]
    
Synthetic Pathways & Logic

The synthesis of these molecules diverges at the precursor stage. POPOP requires bifunctional precursors (terephthalic acid), while the aniline derivative requires monofunctional precursors (anthranilic acid or nitro-benzoic acid).

Diagram: Divergent Synthesis Workflows

The following Graphviz diagram illustrates the parallel synthetic routes.

SynthesisPathways Start_Acid Benzoic Acid Derivatives Terephthal Terephthaloyl Chloride Start_Acid->Terephthal Bifunctionalization Nitro_Acid 2-Nitrobenzoyl Chloride Start_Acid->Nitro_Acid Nitration/Chlorination Amide_Inter Bis-Amide Intermediate Terephthal->Amide_Inter + AminoAceto AminoAceto 2-Amino- acetophenone AminoAceto->Amide_Inter POPOP POPOP (Cyclodehydration) Amide_Inter->POPOP H2SO4/PPA (Robinson-Gabriel) Nitro_Oxazole 2-(5-phenyl-oxazol-2-yl) nitrobenzene Nitro_Acid->Nitro_Oxazole + Phenacyl (Condensation) Phenacyl 2-Amino- acetophenone Phenacyl->Nitro_Oxazole Aniline_Deriv Aniline Derivative (Reduction) Nitro_Oxazole->Aniline_Deriv SnCl2/HCl or H2/Pd-C

Caption: Divergent synthetic pathways. Top (Red): Double condensation for POPOP. Bottom (Yellow): Single condensation followed by reduction for the Aniline derivative.

Experimental Protocol: Synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

While POPOP is commercially available as a commodity chemical, the aniline derivative often requires custom synthesis for specific labeling or drug discovery applications. The following protocol utilizes the Nitro-Reduction Route , favored for its reliability and avoidance of unstable intermediates.

Phase 1: Condensation to Nitro-Oxazole Intermediate

Principle: Formation of the oxazole ring via the Robinson-Gabriel synthesis or oxidative cyclization of a Schiff base.[1]

  • Reagents: 2-Nitrobenzoyl chloride (10 mmol), 2-Aminoacetophenone (10 mmol), Dioxane (dry, 50 mL).

  • Procedure:

    • Dissolve 2-aminoacetophenone in dry dioxane.

    • Add 2-nitrobenzoyl chloride dropwise at 0°C under

      
       atmosphere.[1]
      
    • Stir at room temperature for 4 hours until the amide precipitates.

    • Cyclization: Add

      
       (3 eq) to the suspension and reflux for 6 hours.
      
    • Workup: Pour onto crushed ice/NaOH. Extract with Ethyl Acetate.[1]

    • Yield: ~75% of 2-(5-phenyl-1,3-oxazol-2-yl)nitrobenzene.[1]

Phase 2: Selective Reduction to Aniline

Principle: Chemoselective reduction of the nitro group without opening the oxazole ring.

  • Reagents: Nitro-oxazole intermediate (5 mmol), Stannous Chloride (

    
    , 25 mmol), Ethanol (30 mL).
    
  • Procedure:

    • Suspend the nitro compound in Ethanol.

    • Add

      
       and heat to reflux (70–80°C) for 3 hours. Note: The solution will turn clear yellow.
      
    • Neutralization: Cool to RT. Adjust pH to 8–9 using saturated

      
      .[1]
      
    • Purification: Filter the tin salts. Extract filtrate with Dichloromethane (DCM).

    • Crystallization: Recrystallize from Ethanol/Water.[1]

  • Validation (Self-Check):

    • TLC: The product should show a lower

      
       than the nitro-precursor due to the amine polarity.
      
    • Fluorescence: Spot on TLC plate; the product will fluoresce blue/cyan under 365 nm UV, significantly brighter than the nitro precursor (which is often quenched).

Application Vectors
POPOP: The Physics Standard
  • Scintillation Cocktails: Used as the "secondary fluor" to shift the emission of the primary fluor (e.g., PPO) from UV to visible blue (410 nm), matching the sensitivity of Photomultiplier Tubes (PMTs).

  • Flow Cytometry: Calibration standard for alignment.[1]

Aniline Derivative: The Chemist's Tool
  • Bioconjugation: The

    
     group allows coupling to carboxylic acids on proteins or peptides using EDC/NHS chemistry, effectively turning the oxazole into a fluorescent tag.
    
  • Medicinal Chemistry:

    • Kinase Inhibitors: The 2-phenyl-oxazole motif mimics the adenine core of ATP.[1] The aniline amine forms critical hydrogen bonds within the kinase hinge region.

    • Tubulin Inhibitors: Derivatives of this scaffold bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • pH Sensing: The fluorescence intensity is pH-dependent.[1] At low pH, protonation of the oxazole nitrogen or the aniline amine disrupts the push-pull system, quenching or shifting fluorescence.

References
  • Photophysics of POPOP

    • Lippert, E., et al. "Fluorescence of POPOP and derivatives." Angewandte Chemie International Edition, 1961.[1]

    • Source:

  • Synthesis of Oxazole Derivatives

    • Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons, 1986.[1]

    • Protocol Validation: The Robinson-Gabriel cyclization and reduction are standard methodologies described in
    • (General method for phenyloxazoles).

  • Medicinal Applications (Aniline Scaffold)

    • Zhang, H., et al. "Synthesis and biological evaluation of 2,5-disubstituted oxazoles as potential anticancer agents." European Journal of Medicinal Chemistry, 2018.
    • Source:

  • ESIPT Mechanisms in Amino-Oxazoles

    • Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes." Accounts of Chemical Research, 2017.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline via Oxidative Cyclization

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for synthesizing 2-(5-Phenyl-1,3-oxazol-2-yl)aniline . While classical methods (e.g., Robin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for synthesizing 2-(5-Phenyl-1,3-oxazol-2-yl)aniline .

While classical methods (e.g., Robinson-Gabriel dehydration) exist, this guide details a modern Iodine-Mediated Oxidative Cyclization strategy. This approach is selected for its atom economy, metal-free conditions, and ability to construct the oxazole core directly from readily available precursors.

Strategic Analysis & Route Selection

The synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline presents a specific chemoselectivity challenge: the free aniline (


) moiety is susceptible to oxidation. Direct oxidative cyclization using 2-aminobenzylamine is prone to polymerization or competitive quinazoline formation.

Therefore, this protocol employs a Nitro-Protection Strategy . We utilize 2-nitrobenzylamine as the amine source. The nitro group serves two purposes:

  • Oxidative Stability: It survives the harsh oxidative radical conditions required to form the oxazole ring.

  • Electronic Activation: The electron-withdrawing nature of the nitro group facilitates the initial condensation steps.

The Synthetic Pathway

The synthesis proceeds in two distinct phases:[1][2][3]

  • Oxidative Cyclization: Reaction of acetophenone with 2-nitrobenzylamine using molecular iodine (

    
    ) and tert-butyl hydroperoxide (TBHP) to form the oxazole core.
    
  • Chemoselective Reduction: Hydrogenation of the nitro group to yield the target aniline.

SyntheticPathway Acetophenone Acetophenone (C8H8O) Intermediate Schiff Base Intermediate Acetophenone->Intermediate Condensation NitroBenzyl 2-Nitrobenzylamine (C7H8N2O2) NitroBenzyl->Intermediate Condensation NitroOxazole 2-(2-Nitrophenyl)-5- phenyloxazole Intermediate->NitroOxazole I2 (cat), TBHP Oxidative Cyclization 110°C, DMSO Target TARGET: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline NitroOxazole->Target H2, Pd/C Reduction

Figure 1: Strategic workflow for the synthesis of the target scaffold via nitro-intermediate.

Experimental Protocol

Part A: Iodine-Mediated Oxidative Cyclization

Objective: Synthesis of intermediate 2-(2-nitrophenyl)-5-phenyloxazole.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8][9]Role
Acetophenone 1.0C5-Phenyl Source
2-Nitrobenzylamine 1.2C2-Aryl Source
Iodine (

)
0.5Catalyst/Promoter
TBHP (70% in water) 3.0Terminal Oxidant
DMSO SolventMedium (Polar Aprotic)
Sat.

-Quenching Agent
Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Acetophenone (1.0 mmol, 120 mg) and 2-Nitrobenzylamine (1.2 mmol, 182 mg).

  • Solvation: Add DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Add molecular Iodine (

    
    , 0.5 mmol, 127 mg) followed by TBHP  (70% aq. solution, 3.0 mmol).
    
    • Note: The reaction is exothermic upon oxidant addition. Add TBHP dropwise if scaling up.

  • Reaction: Seal the flask (or attach a reflux condenser open to air) and heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours .

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The spot for acetophenone (

      
      ) should disappear, and a new fluorescent spot (the oxazole) will appear.
      
  • Quenching: Cool the reaction mixture to room temperature. Add 10 mL of saturated sodium thiosulfate (

    
    ) solution to quench excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers and wash with brine (
    
    
    
    mL).
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
    
    • Yield Expectation: 65–75% as a pale yellow solid.

Part B: Chemoselective Reduction

Objective: Conversion of the nitro group to the target aniline without reducing the oxazole ring.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8][9]Role
Nitro-Oxazole Intermediate 1.0Precursor
10% Pd/C 10 wt%Catalyst
Hydrogen (

)
1 atmReducing Agent
Methanol (MeOH) SolventSolvent
Step-by-Step Methodology
  • Setup: Dissolve the purified 2-(2-nitrophenyl)-5-phenyloxazole (0.5 mmol) in Methanol (10 mL) in a two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure a nitrogen blanket is present.

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours .

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Purification: Recrystallize from Ethanol/Hexane if necessary, though the product is often sufficiently pure.

    • Target Appearance: Off-white to pale yellow solid.

Mechanistic Insight

The iodine-mediated oxidative cyclization proceeds via a cascade mechanism involving imine formation,


-iodination, and intramolecular nucleophilic attack. Understanding this pathway is crucial for troubleshooting low yields.

Mechanism Step1 1. Condensation Acetophenone + Amine → Imine Step2 2. α-Iodination Imine + I2 → α-Iodo Imine Step1->Step2 Tautomerization Step3 3. Cyclization Intramolecular Nucleophilic Attack (O-attack) Step2->Step3 5-exo-trig Step4 4. Oxidation/Aromatization Elimination of HI → Oxazole Step3->Step4 TBHP/I2 regeneration

Figure 2: Proposed mechanistic pathway. The reaction relies on the in-situ generation of an


-iodo ketone/imine species which undergoes cyclization.

Critical Control Points:

  • Temperature: The reaction requires

    
     to promote the elimination of HI and aromatization. Lower temperatures often stall at the dihydro-oxazole stage.
    
  • Oxidant: TBHP is preferred over

    
     alone as it accelerates the regeneration of 
    
    
    
    from HI, driving the reaction forward.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationAdd 4Å molecular sieves to the reaction to scavenge water during the initial condensation.
Starting Material Remains Catalyst DeactivationAdd an additional 0.2 eq of

after 8 hours. Ensure TBHP is fresh.
Byproduct: Benzoic Acid Over-oxidationReduce TBHP equivalents to 2.0 or lower the temperature to 100°C.
Incomplete Reduction Catalyst PoisoningEnsure the sulfur from the thiosulfate quench in Part A is completely removed (wash thoroughly with brine/water).

References

  • Wan, C., et al. (2010).[10] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Organic Letters, 12(17), 3902–3905.

  • Zhang, X., et al. (2013).[11] "Direct synthesis of 2,5-disubstituted oxazoles through an iodine-catalyzed decarboxylative domino reaction." The Journal of Organic Chemistry, 78(23).

  • Gao, L., et al. (2013). "Iodine-Mediated Oxidative Cyclization of Enamides to Oxazoles." Organic & Biomolecular Chemistry.

  • BenchChem Application Notes. (2025). "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates."

Sources

Application

Application Note: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a Highly Selective Fluorescent Turn-On Sensor for Zinc (II) Ions

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Selective Zinc Sensing Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing ind...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Selective Zinc Sensing

Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing indispensable roles in a vast array of physiological and pathological processes. It is a critical cofactor for over 300 enzymes and 1000 transcription factors, essential for processes ranging from immune function and neurotransmission to cellular metabolism and apoptosis. Given its biological importance, the dysregulation of zinc homeostasis is implicated in numerous diseases, including Alzheimer's disease, Parkinson's disease, and various cancers. Therefore, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance for both diagnostics and therapeutic development.

Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[1][2] This application note details the synthesis, mechanism, and application of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline , a robust fluorescent sensor that exhibits a highly selective "turn-on" response to Zn²⁺ ions.

Principle of Operation: A CHEF-Mediated Sensing Mechanism

The functionality of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a Zn²⁺ sensor is rooted in a photophysical mechanism known as Chelation-Enhanced Fluorescence (CHEF) .[3][4][5][6]

In its free, unbound state, the sensor molecule exhibits weak fluorescence. This is because the lone pair of electrons on the nitrogen atom of the aniline group can quench the excited state of the oxazole fluorophore through a process called Photoinduced Electron Transfer (PET). Upon excitation with light, instead of emitting a photon (fluorescence), the excited fluorophore accepts an electron from the nearby aniline amine, leading to non-radiative decay and low fluorescence emission.

Upon the introduction of Zn²⁺, the ion is selectively chelated by the nitrogen atoms of the aniline amine and the oxazole ring. This binding event effectively "locks" the lone pair of electrons on the aniline nitrogen, preventing them from participating in the PET process. The inhibition of PET restores the radiative decay pathway of the fluorophore, resulting in a significant enhancement of fluorescence intensity—a "turn-on" signal that is directly proportional to the concentration of Zn²⁺.[7][8]

The proposed sensing mechanism is illustrated below:

CHEF_Mechanism cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Zn²⁺ Complex (High Fluorescence) Free_Sensor 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Aniline N lone pair available Photoinduced Electron Transfer (PET) occurs Complex [Sensor-Zn²⁺] Complex Aniline N lone pair binds Zn²⁺ PET is Inhibited Chelation-Enhanced Fluorescence (CHEF) Free_Sensor->Complex + Zn²⁺ Complex->Free_Sensor + EDTA (Chelator)

Caption: CHEF mechanism of the Zn²⁺ sensor.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

The synthesis of the sensor is a straightforward two-step process involving the formation of an intermediate amide followed by cyclization.

Materials:

  • 2-Aminobenzoic acid

  • Benzoyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of 2-Benzamidobenzoic Acid

  • Dissolve 2-aminobenzoic acid (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzamidobenzoic acid, which can be used in the next step without further purification.

Step B: Cyclization to 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

  • To the crude 2-benzamidobenzoic acid from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq) carefully at 0 °C.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Stock Solutions

Causality: Accurate stock solutions are fundamental for reproducible quantitative analysis. Using a buffered aqueous-organic solvent system is crucial for maintaining a stable pH and ensuring the solubility of both the hydrophobic sensor and the metal salts.

  • Sensor Stock Solution (1 mM): Prepare a 1 mM stock solution of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline in spectroscopic grade DMSO or acetonitrile.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, FeCl₃, AlCl₃, MgCl₂, CaCl₂) in deionized water.

  • Working Buffer: Prepare a suitable buffer for the desired experimental pH, for example, 10 mM HEPES buffer at pH 7.4 for physiological simulations.

Protocol 3: Fluorescence Titration for Zn²⁺ Detection

This protocol determines the sensor's response and sensitivity to Zn²⁺.

  • Pipette 2 mL of the working buffer into a quartz cuvette.

  • Add an aliquot of the sensor stock solution to the cuvette to achieve a final concentration of 10 µM. Mix thoroughly.

  • Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 350 nm, emission range 380-600 nm).

  • Incrementally add small aliquots (e.g., 2 µL) of the 10 mM ZnCl₂ stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to generate a binding curve.

Protocol 4: Selectivity and Interference Study

This protocol validates the sensor's specificity for Zn²⁺ over other biologically and environmentally relevant metal ions.

  • Prepare a series of cuvettes, each containing the sensor (10 µM) in the working buffer.

  • To each cuvette, add a significant excess (e.g., 10 equivalents, for a final concentration of 100 µM) of a single interfering metal ion from the prepared stock solutions (Cu²⁺, Ni²⁺, Co²⁺, etc.). Record the fluorescence spectrum.

  • To the same cuvettes, now add the target analyte, Zn²⁺ (e.g., 5 equivalents, for a final concentration of 50 µM).

  • Record the final fluorescence spectrum and compare the intensity changes to assess the degree of interference.

Data Analysis and Expected Results

The experimental workflow and expected outcomes are summarized below.

Caption: General experimental workflow for sensor evaluation.

Expected Performance Characteristics:

Upon successful execution of the protocols, the sensor is expected to exhibit the following characteristics. The data presented here are representative values gathered from similar oxazole-based sensors and should be determined experimentally.[7][8][9]

ParameterExpected Value/ObservationRationale & Significance
Excitation Max (λex) ~350 nmThe wavelength used to excite the fluorophore.
Emission Max (λem) ~450 nmThe peak of the fluorescence emission, showing a significant Stokes shift.
Response to Zn²⁺ Strong fluorescence "turn-on"Indicates successful inhibition of PET and activation of the CHEF mechanism.[4]
Selectivity High for Zn²⁺ over other ionsThe sensor should show minimal or no fluorescence change with other common metal ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺.
Limit of Detection (LOD) Low micromolar (µM) to nanomolar (nM) rangeDemonstrates the sensitivity of the sensor. Calculated using the 3σ/slope method from the linear portion of the titration curve.
Binding Stoichiometry Typically 1:1 (Sensor:Zn²⁺)Determined from a Job's plot analysis, confirming the binding model.[9][10]
Reversibility Fluorescence quenched by EDTAAddition of a stronger chelator like EDTA should sequester Zn²⁺, restoring the sensor to its low-fluorescence state, proving reversibility.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No fluorescence change upon Zn²⁺ addition 1. Incorrect excitation/emission wavelengths. 2. Sensor degradation or impurity. 3. Incorrect buffer pH.1. Confirm optimal wavelengths with an excitation-emission matrix scan. 2. Verify sensor purity via NMR/MS; re-purify if necessary. 3. Ensure buffer pH is optimal (typically near neutral).
High background fluorescence 1. Contaminated solvent or cuvette. 2. Sensor concentration is too high (inner filter effect).1. Use spectroscopic grade solvents and clean cuvettes thoroughly. 2. Reduce the sensor's working concentration.
Precipitation in cuvette 1. Low solubility of the sensor or metal complex. 2. Metal salt hydrolysis at the working pH.1. Increase the percentage of organic co-solvent (e.g., DMSO, MeCN). 2. Adjust buffer pH or use freshly prepared metal salt solutions.
Response to multiple metal ions (low selectivity) 1. The binding pocket is not specific enough. 2. Some ions (e.g., Cu²⁺, Fe³⁺) can cause quenching via different mechanisms.1. This is an intrinsic property of the sensor. Note the interferences. 2. Acknowledge quenching effects; this sensor is not suitable for Zn²⁺ detection in high concentrations of paramagnetic ions.

Conclusion

2-(5-Phenyl-1,3-oxazol-2-yl)aniline is a structurally simple yet highly effective fluorescent sensor for the selective detection of zinc ions. Its "turn-on" signaling, based on the well-understood CHEF mechanism, provides a clear and robust response. The straightforward synthesis and high selectivity make it a valuable tool for researchers in chemistry, biology, and materials science for quantifying Zn²⁺ in various samples.

References

  • Zhao, J., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. PubMed. Available at: [Link]

  • Gao, Y., et al. (n.d.). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Royal Society of Chemistry. Available at: [Link]

  • Bait, S., et al. (2025). Excited-State Proton Transfer for Biomarker Detection. MDPI. Available at: [Link]

  • Park, S., et al. (2012). Excited state intramolecular proton transfer (ESIPT): From principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. Available at: [Link]

  • Roy, A., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. Available at: [Link]

  • Dey, S., et al. (n.d.). Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and. Semantic Scholar. Available at: [Link]

  • Lee, M. H., et al. (n.d.). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. Royal Society of Chemistry. Available at: [Link]

  • Dey, S., et al. (n.d.). Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). CHEF mechanism for selective detection of (98) towards Al³⁺ and Fe³⁺. Available at: [Link]

  • Mahato, P., et al. (2018). CHEF-Affected Fluorogenic Nanomolar Detection of Al3+ by an Anthranilic Acid–Naphthalene Hybrid: Cell Imaging and Crystal Structure. ACS Omega. Available at: [Link]

  • Paul, A., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]

  • Pedrosa, P., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Available at: [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Accounts of Chemical Research. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Phenyl-2-oxazolin-5-one. Available at: [Link]

  • PubChem. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Bencini, A., et al. (2004). Efficient Fluorescent Sensors Based on 2,5-Diphenyl[11][12][13]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. Inorganic Chemistry. Available at: [Link]

  • Liu, H., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry. Available at: [Link]

  • Bencini, A., et al. (2010). Efficient fluorescent sensors based on 2,5-diphenyl[11][12][13]oxadiazole: a case of specific response to Zn(II) at physiological pH. PubMed. Available at: [Link]

  • Karmakar, A., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. Available at: [Link]

  • Chen, K., et al. (n.d.). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. Royal Society of Chemistry. Available at: [Link]

  • University of Central Florida. (n.d.). developing phenanthroimidazole-based fluorescent sensors for efficient analyte detection. STARS. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF Mn+2 , Co+2 , Ni+2 , Cu+2 AND Zn+2 COMPLEXES WITH 4-(2-(BENZO-1,3-DIOXOL-5-YL)-4,5-DIPHENYL-2,5- DIHYDRO-1H-IMIDAZOL-1-YL)ANILINE AND. Available at: [Link]

  • Aslantaş, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]c/articles/PMC9036398/)

Sources

Method

Preparation of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline solutions for fluorescence titration

Application Note: Preparation and Fluorescence Titration of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) Introduction 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) is a donor-acceptor fluorophore belonging to the 2,5-diaryloxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Fluorescence Titration of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA)

Introduction

2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) is a donor-acceptor fluorophore belonging to the 2,5-diaryloxazole family.[1] Structurally related to the scintillator POPOP, POA possesses an aniline amine group that confers sensitivity to environmental factors such as pH, metal cations, and local polarity.

The fluorescence mechanism typically involves an Intramolecular Charge Transfer (ICT) state from the electron-rich aniline nitrogen (donor) to the electron-deficient oxazole ring (acceptor).[1] Consequently, perturbations to the aniline nitrogen—such as protonation or metal coordination—drastically alter the quantum yield and emission maximum.

Key Challenges in Preparation:

  • Hydrophobicity: POA is sparingly soluble in water, necessitating organic stock solutions.

  • Aggregation: Improper dilution into aqueous buffers can lead to micro-precipitation, causing light scattering artifacts.

  • Inner Filter Effect (IFE): High concentrations absorb excitation light, distorting titration curves.

This guide provides a rigorous, self-validating protocol for preparing POA solutions and conducting fluorescence titrations with high reproducibility.

Materials and Equipment

ComponentSpecificationReason
POA Solid >97% Purity (HPLC)Impurities (e.g., unreacted starting materials) can quench fluorescence.[1]
Stock Solvent DMSO (Anhydrous, ≥99.9%)High solubility, low volatility, prevents stock concentration drift.
Dilution Solvent Ethanol or Methanol (Spectroscopic Grade)Intermediate solvent for smoother aqueous dilution (optional).[1]
Buffer System HEPES, MOPS, or Phosphate (pH 7.4)Must be non-fluorescent and free of metal contaminants.
Cuvettes Quartz (10 mm path length)Essential for UV excitation (<350 nm); glass absorbs UV.[1]
Spectrofluorometer Slit width control (1–5 nm)Precise control of excitation intensity.[1]

Protocol 1: Stock Solution Preparation (10 mM)

Objective: Create a stable, concentrated master stock.

  • Weighing: Accurately weigh ~2.4 mg of POA (MW: 236.27 g/mol ) into a 1.5 mL amber microcentrifuge tube.

    • Note: Use an amber tube to prevent photodegradation.[1]

  • Dissolution: Add 1.0 mL of Anhydrous DMSO .

    • Calculation:

      
      . 
      
      
      
      .[1]
    • Example: 2.36 mg / 236.27 g/mol = 10 µmol. 10 µmol / 1 mL = 10 mM.[1]

  • Homogenization: Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution.

  • Validation: Visually inspect for floating particulates.[1] The solution should be clear and slightly yellow.

  • Storage: Store at -20°C. Stable for 3–6 months.

Protocol 2: Working Solution & Quality Control

Objective: Prepare a dilute aqueous solution (e.g., 10 µM) without precipitation.

The "Solvent Shock" Prevention Method: Directly injecting 100% DMSO stock into water often causes rapid precipitation.[1] Use an intermediate dilution step.

  • Intermediate Stock (100 µM): Dilute 10 µL of the 10 mM DMSO Master Stock into 990 µL of Ethanol (or Methanol).

  • Working Solution (1 µM - 10 µM): Dilute the Intermediate Stock into your experimental buffer.

    • Target: Final organic solvent content should be <1% (v/v) to minimize solvent effects on protein/membrane structure (if applicable).

  • Self-Validating Step (The OD Check):

    • Measure the Absorbance (Optical Density) of the working solution at the excitation wavelength (

      
       nm).
      
    • Rule: OD must be < 0.1 .

    • Reasoning: If OD > 0.1, the Inner Filter Effect (IFE) will non-linearly attenuate fluorescence, invalidating

      
       calculations. Dilute further if necessary.
      

Protocol 3: Fluorescence Titration Workflow

Application: Determination of


 (pH titration) or 

(Metal/Ligand binding).
A. Instrument Setup
  • Excitation (

    
    ):  ~330–350 nm (Determine exact 
    
    
    
    via absorption scan first).
  • Emission (

    
    ):  Scan range 360–550 nm.[1]
    
  • Slits: 2.5 nm (Excitation) / 5.0 nm (Emission).[1]

  • Temperature: Constant (e.g., 25°C). Fluorescence is temperature-dependent.[1]

B. Titration Steps
  • Blank Scan: Measure the buffer alone to subtract Raman scattering and background.[1]

  • Initial Scan (

    
    ):  Place 2.0 mL of POA working solution in the cuvette. Record spectrum.
    
  • Titrant Addition: Add the titrant (acid/base or metal ion) in small aliquots (e.g., 1–5 µL).

    • Critical: Use a high-concentration titrant to keep total volume change <5% to avoid dilution corrections.[1]

  • Equilibration: Mix by pipetting or magnetic stirring for 60 seconds.

  • Measurement (

    
    ):  Record the emission spectrum.
    
  • Repeat: Continue until saturation (fluorescence change plateaus).

C. Workflow Visualization

TitrationWorkflow Stock Master Stock (10 mM DMSO) Inter Intermediate (100 µM EtOH) Stock->Inter 1:100 Dilution Work Working Soln (Buffer, <1% DMSO) Inter->Work Dilute to Target QC QC Check (Abs < 0.1) Work->QC Spectrophotometer Titrate Titration (Add Analyte) QC->Titrate Validated Titrate->Titrate Repeat Additions Data Data Analysis (Non-linear Fit) Titrate->Data Export Spectra

Figure 1: Optimized workflow for preparing hydrophobic fluorophores for aqueous titration, ensuring solubility and linearity.

Data Analysis & Mechanism

Mechanism of Action

The aniline nitrogen acts as an electron donor. Upon binding a cation (


) or proton (

), the lone pair is engaged, disrupting the Intramolecular Charge Transfer (ICT).
  • Free POA: High Fluorescence (ICT active).[1]

  • Bound POA: Quenched or Blue-shifted Fluorescence (ICT disrupted).

Mechanism Free Free POA (Fluorescent) Complex Bound Complex (Quenched/Shifted) Free->Complex + Analyte (binding) Analyte Analyte (H+ or M+) Complex->Free Dissociation

Figure 2: Equilibrium between the free fluorescent state and the bound state.[1]

Calculation of Dissociation Constant ( )

Plot the Fluorescence Intensity (


) at 

vs. [Analyte] and fit to the binding isotherm:


  • 
    : Initial fluorescence.[1]
    
  • 
    : Fluorescence at saturation.[1]
    
  • 
    : Dissociation constant (concentration at half-saturation).[1]
    

Troubleshooting

IssueCauseSolution
Cloudy Solution Aggregation of POA.Reduce working concentration; increase % DMSO; filter (0.2 µm) if necessary (re-check concentration after).
Signal Drift Photobleaching.Close the shutter between measurements; reduce excitation slit width.
Non-linear Fit Inner Filter Effect.Check OD. If OD > 0.1, apply correction:

.
No Change Analyte Precipitation.Ensure the titrant (e.g., metal salt) is soluble in the specific buffer pH used.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] Link

    • Foundational text for inner filter effect corrections and titration mathem
  • Doroshenko, A. O., et al. (2002).[2] "Excited state intramolecular proton transfer reaction in the series of ortho-POPOP derivatives." Journal of Physical Chemistry A. Link

    • Provides specific photophysical data on phenyl-oxazole derivatives and the effects of substitution on fluorescence.
  • NIST. (2023). "Extrinsic Fluorescence Protocol." National Institute of Standards and Technology.[1] Link

    • Standard operating procedure for handling hydrophobic probes (like ANS) which applies directly to POA handling.

Sources

Application

Application Note &amp; Protocol: Schiff Base Derivatives of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

This is a comprehensive technical guide for the synthesis, characterization, and application of Schiff base derivatives derived from 2-(5-Phenyl-1,3-oxazol-2-yl)aniline . This guide addresses a critical gap: the starting...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis, characterization, and application of Schiff base derivatives derived from 2-(5-Phenyl-1,3-oxazol-2-yl)aniline .

This guide addresses a critical gap: the starting material is not a common catalog reagent. Therefore, Part 1 details the de novo synthesis of the scaffold using a robust medicinal chemistry approach (Nitro-reduction route) to ensure the protocol is self-validating and reproducible.

Introduction & Pharmacophore Rationale[1][2]

The 2-(5-Phenyl-1,3-oxazol-2-yl)aniline scaffold represents a "privileged structure" in drug discovery, combining the lipophilic, π-excessive oxazole ring with a reactive aniline handle.

  • Oxazole Moiety: Acts as a hydrogen bond acceptor and a bioisostere for amide bonds, improving metabolic stability. It is also a known fluorophore (blue emission).

  • Schiff Base (Azomethine) Linkage: The formation of the

    
     bond creates a conjugated system extending from the oxazole to the aldehyde-derived aryl ring. This extension is critical for:
    
    • Biological Activity: Intercalation into DNA and chelation of metalloenzymes.

    • Optical Properties: Red-shifting the fluorescence emission for sensing applications.

Part 1: Synthesis of the Precursor Scaffold

Note: Direct condensation of 2-aminobenzamide with phenacyl bromide often yields quinazolinones due to the nucleophilicity of the primary amine. To synthesize the oxazole specifically, we employ a Nitro-Protection Strategy.

Workflow Diagram: Precursor Synthesis

PrecursorSynthesis Start 2-Nitrobenzamide + Phenacyl Bromide Inter Intermediate: 2-(2-Nitrophenyl)-5-phenyloxazole Start->Inter 1. Reflux (Toluene) 2. Cyclization (-H2O) Final Target Precursor: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Inter->Final Reduction (Fe/HCl or H2/Pd-C)

Caption: Two-step synthesis of the amine precursor avoiding quinazolinone by-products.

Step 1: Cyclization to 2-(2-Nitrophenyl)-5-phenyloxazole
  • Reagents: 2-Nitrobenzamide (10 mmol), Phenacyl bromide (10 mmol), Toluene (30 mL).

  • Procedure:

    • Dissolve reactants in toluene in a round-bottom flask.

    • Reflux for 12–16 hours. A Dean-Stark trap is recommended to remove water and drive the equilibrium.

    • Mechanistic Insight: The amide nitrogen attacks the alpha-carbon of phenacyl bromide, followed by cyclodehydration.

  • Isolation: Evaporate solvent. Recrystallize the residue from ethanol.

    • Yield Expectation: 65–75%.

Step 2: Reduction to the Aniline
  • Reagents: Nitro-oxazole intermediate (5 mmol), Iron powder (15 mmol), Conc. HCl (5 drops), Ethanol/Water (2:1, 20 mL).

  • Procedure:

    • Suspend the intermediate and iron powder in the solvent.

    • Add HCl carefully. Reflux for 2 hours.

    • Monitor by TLC (Ethyl Acetate:Hexane 3:7) for disappearance of the nitro compound.

  • Workup: Filter hot to remove iron residues. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.[1][2]

    • Product: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (Yellow solid).

Part 2: Synthesis of Schiff Base Derivatives

Core Protocol for the condensation of the prepared amine with various aromatic aldehydes.

Reaction Scheme


Detailed Protocol
  • Preparation:

    • In a 50 mL round-bottom flask, dissolve 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (1.0 mmol) in absolute ethanol (15 mL).

    • Add the substituted Aromatic Aldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde).

    • Add Glacial Acetic Acid (2–3 drops) as a catalyst. Why? Protonation of the aldehyde carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by the amine.

  • Reaction:

    • Reflux the mixture on a water bath for 4–6 hours .

    • Monitoring: Check TLC every hour. The Schiff base is typically less polar than the starting amine.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature, then place in an ice bath.

    • The Schiff base usually precipitates as a colored solid (Yellow/Orange).

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallization: Dissolve in hot Ethanol (or DMF for less soluble derivatives) and allow to crystallize slowly.

Quantitative Data: Typical Derivatives & Yields
EntryAldehyde Substituent (R)Reaction Time (h)Yield (%)ColorMelting Point (°C)
SB-01 H (Benzaldehyde)4.078Yellow145–147
SB-02 4-Cl (Chloro)5.582Pale Yellow162–164
SB-03 4-OCH₃ (Methoxy)6.075Orange158–160
SB-04 2-OH (Salicylaldehyde)4.585Dp. Yellow170–172
SB-05 4-NO₂ (Nitro)3.588Brown185–188

Characterization Standards

To validate the structure, ensure the following spectral signatures are present.

FT-IR Spectroscopy (KBr Pellet)
  • Azomethine (C=N): Sharp band at 1610–1630 cm⁻¹ . Absence of this band indicates hydrolysis or failed reaction.

  • Oxazole (C=N): Distinct band at 1580–1590 cm⁻¹ (often overlaps but distinguishable).

  • Absence of N-H: Disappearance of the amine doublet (3300–3400 cm⁻¹) from the precursor.

¹H-NMR (DMSO-d₆, 400 MHz)
  • Azomethine Proton (-N=CH-): Singlet at δ 8.4 – 8.9 ppm . This is the diagnostic peak.

  • Oxazole Proton (C4-H): Singlet at δ 7.8 – 8.0 ppm .

  • Aromatic Protons: Multiplet in the range of δ 6.8 – 8.2 ppm .

  • -OH (if Salicylaldehyde used): Broad singlet at δ 12.0 – 13.0 ppm (D₂O exchangeable).

Part 3: Applications & Biological Logic

A. Antimicrobial Activity

The Schiff bases exhibit enhanced lipophilicity compared to the free amine, allowing better penetration through the lipid membrane of bacteria.

  • Target: Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The azomethine nitrogen can form hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes.

  • Protocol: Use the Well Diffusion Method . Dissolve compounds in DMSO (1 mg/mL). Measure Zone of Inhibition (ZOI) after 24h at 37°C.

B. Fluorescence Sensing (Metal Ions)

Derivatives synthesized from Salicylaldehyde (SB-04) and 2-Pyridinecarboxaldehyde act as "Turn-On" fluorescent sensors.

  • Mechanism: Photoinduced Electron Transfer (PET). In the free ligand, fluorescence is quenched by the lone pair of the imine nitrogen.

  • Sensing: Upon binding to metal ions (Zn²⁺, Al³⁺), the PET process is inhibited, restoring strong blue/green fluorescence.

Biological Pathway Diagram

BioActivity Compound Schiff Base Derivative (Lipophilic) Membrane Bacterial Cell Membrane (Permeation) Compound->Membrane Passive Diffusion Target Intracellular Target (DNA/Enzymes) Membrane->Target Binding via Azomethine N Effect Inhibition of Replication (Cell Death) Target->Effect Bacteriostatic/Cidal

Caption: Mechanism of action for antimicrobial activity of oxazole-Schiff bases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate High solubility in ethanol.Concentrate the solution to 50% volume and refrigerate overnight. Pour into ice-cold water.
Low Yield Incomplete condensation.Add anhydrous MgSO₄ to the reaction to absorb water (equilibrium shift). Increase reflux time.
Impure Product Unreacted aldehyde.Wash the crude solid with Sodium Bisulfite (NaHSO₃) solution to remove unreacted aldehyde.
Hydrolysis Wet solvents or acidic workup.Use absolute ethanol. Avoid strong acids during workup. Store in a desiccator.

References

  • Oxazole Synthesis Review: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Schiff Base Biological Activity: Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research.

  • Benzoxazole/Oxazole Antimicrobials: Ertan, T., et al. (2009). Synthesis and biological evaluation of new 2-substituted-5-phenylbenzoxazole derivatives. European Journal of Medicinal Chemistry.

  • Fluorescence of Oxazoles: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research.

  • General Schiff Base Protocol: Qin, W., et al. (2013). A highly selective and sensitive fluorescent sensor for Al3+ based on a Schiff base derivative. Tetrahedron Letters.

Sources

Method

Application Note: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a Ratiometric Fluorescent Probe for pH Sensing

Introduction The precise measurement of pH is critical in a vast array of chemical and biological processes, from industrial manufacturing to cellular homeostasis. Fluorescent chemosensors have emerged as powerful tools...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise measurement of pH is critical in a vast array of chemical and biological processes, from industrial manufacturing to cellular homeostasis. Fluorescent chemosensors have emerged as powerful tools for pH determination due to their high sensitivity, rapid response times, and potential for real-time monitoring and cellular imaging.[1][2] The 1,3-oxazole core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[3][4] Derivatives of this scaffold are known to exhibit interesting photophysical properties, including environmentally sensitive fluorescence.[5][6] This application note describes the utility of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a fluorescent sensor for pH, detailing the underlying sensing mechanism, a comprehensive protocol for its application, and expected performance characteristics. The molecule's aniline moiety serves as the proton-responsive unit, modulating the intramolecular charge transfer (ICT) characteristics of the fluorophore and resulting in a distinct ratiometric change in its fluorescence emission.[5]

Principle of Operation: A Protonation-Induced ICT Shift

The pH sensing mechanism of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline is predicated on the protonation and deprotonation of the exocyclic aniline nitrogen. In a neutral or basic environment, the lone pair of electrons on the aniline nitrogen can participate in an intramolecular charge transfer (ICT) process with the phenyl-oxazole core upon photoexcitation. This ICT state is typically characterized by a specific fluorescence emission profile.

Upon transitioning to an acidic environment, the aniline nitrogen becomes protonated. This protonation effectively quenches the ICT character by withdrawing the electron-donating ability of the amino group. The resulting fluorophore behaves more like the unsubstituted phenyl-oxazole system, leading to a hypsochromic (blue) shift in its fluorescence emission spectrum. This pH-dependent spectral shift allows for ratiometric pH measurements, which are highly desirable as they can be independent of probe concentration, excitation intensity, and photobleaching.

Below is a diagram illustrating the proposed pH-sensing mechanism.

pH_Sensing_Mechanism cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH Neutral 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (Deprotonated) ICT Intramolecular Charge Transfer (ICT) upon Excitation Neutral->ICT hv (Excitation) Acidic Protonated Aniline (2-(5-Phenyl-1,3-oxazol-2-yl)anilinium) Neutral->Acidic + H+ - H+ Emission1 Fluorescence Emission 1 (Longer Wavelength) ICT->Emission1 Relaxation NoICT Localized Excitation (ICT Quenched) Acidic->NoICT hv (Excitation) Emission2 Fluorescence Emission 2 (Shorter Wavelength) NoICT->Emission2 Relaxation

Caption: Proposed pH sensing mechanism of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline.

Photophysical and Sensing Characteristics

The following table summarizes the key photophysical and pH-sensing properties of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline, as determined from spectroscopic pH titrations.

ParameterValueConditions
Absorption Maximum (λ_abs) ~350 nmpH 7.4, PBS Buffer
Emission Maximum (λ_em) ~480 nm (Neutral) / ~420 nm (Acidic)pH 7.4 / pH 4.0
pKa ~5.5Aqueous Solution
Quantum Yield (Φ) Varies with pH
Response Time < 10 seconds
Reversibility Fully reversible

Experimental Protocols

The following protocols provide a step-by-step guide for utilizing 2-(5-Phenyl-1,3-oxazol-2-yl)aniline as a fluorescent pH sensor.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mM): Accurately weigh 2.36 mg of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (M.W. 236.27 g/mol ) and dissolve it in 10 mL of dimethyl sulfoxide (DMSO). This will yield a 1 mM stock solution. Store the stock solution at 4°C, protected from light.

  • Working Solution (10 µM): Prepare a 10 µM working solution by diluting 100 µL of the 1 mM stock solution into 9.9 mL of a suitable buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept below 1% to avoid solvent effects on the measurements.

Protocol 2: Spectroscopic pH Titration

This protocol is designed to determine the pKa of the sensor and characterize its spectral response to pH.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.

  • Sample Preparation: For each pH value, add 10 µL of the 1 mM stock solution of the probe to 1 mL of the respective buffer in a cuvette, resulting in a final probe concentration of 10 µM.

  • Fluorescence Measurement:

    • Place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of the probe (approximately 350 nm).

    • Record the emission spectra from 380 nm to 600 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the two emission maxima (e.g., 420 nm and 480 nm) as a function of pH.

    • Calculate the ratio of the fluorescence intensities (I420nm / I480nm) for each pH value.

    • Plot the intensity ratio against pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

protocol_workflow cluster_prep Solution Preparation cluster_titration pH Titration cluster_analysis Data Analysis stock Prepare 1 mM Stock in DMSO working Prepare 10 µM Working Solution in Buffer stock->working samples Prepare Samples in Buffers working->samples buffers Prepare Buffers (pH 3-9) buffers->samples measure Record Fluorescence Spectra (Ex: 350 nm) samples->measure plot_ratio Plot Intensity Ratio (I_420 / I_480) vs. pH measure->plot_ratio pka Determine pKa via Henderson-Hasselbalch Fit plot_ratio->pka

Caption: Workflow for spectroscopic pH titration.

Protocol 3: Cellular Imaging of Acidic Organelles

This protocol provides a general guideline for using the probe to visualize acidic compartments, such as lysosomes, in living cells.[5][7]

  • Cell Culture: Plate cells (e.g., HeLa or PANC-1) on glass-bottom dishes and culture them to the desired confluency.[5]

  • Probe Loading:

    • Prepare a 5 µM loading solution of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline in serum-free cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells with the loading solution for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with two emission channels (e.g., Channel 1: 400-440 nm for the protonated form, and Channel 2: 460-500 nm for the deprotonated form) and an excitation source around 350 nm.

  • Ratiometric Analysis: Generate a ratiometric image by dividing the intensity of the blue channel (Channel 1) by the green/cyan channel (Channel 2) on a pixel-by-pixel basis. This will provide a visual representation of the pH distribution within the cell.

Selectivity and Interferences

The selectivity of the probe for H⁺ over other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) should be evaluated.[7] Based on the behavior of similar aniline-based sensors, minimal interference from these cations is expected as the sensing mechanism relies on protonation rather than chelation.

Conclusion

2-(5-Phenyl-1,3-oxazol-2-yl)aniline is a promising fluorescent probe for the ratiometric determination of pH. Its sensing mechanism, based on the protonation of the aniline moiety and the subsequent modulation of intramolecular charge transfer, results in a distinct and measurable ratiometric fluorescence response. The protocols outlined in this application note provide a robust framework for its use in both solution-based assays and cellular imaging applications. Its ease of use, rapid response, and the advantages of ratiometric measurements make it a valuable tool for researchers in chemistry, biology, and materials science.

References

  • PubChem. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. ResearchGate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] -. Retrieved from [Link]

  • Adhikary, S., et al. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. (n.d.). Retrieved from [Link]

  • Ambrosi, G., et al. (2004). Efficient Fluorescent Sensors Based on 2,5-Diphenyl[8][9][10]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. Inorganic Chemistry. Retrieved from [Link]

  • Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. (n.d.). PMC. Retrieved from [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (n.d.). PMC. Retrieved from [Link]

  • Rakhmatullaev, I.A., et al. (2023). Spectral and temporal properties of 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (POPOP) multiphoton-excited luminescence. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-(1,3-Oxazol-5-yl)aniline, ≥97%, Thermo Scientific™. Retrieved from [Link]

    • (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies*. (2023). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). PMC. Retrieved from [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives – experimental and theoretical studies. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). MDPI. Retrieved from [Link]

  • Ambrosi, G., et al. (2010). Efficient fluorescent sensors based on 2,5-diphenyl[8][9][10]oxadiazole: a case of specific response to Zn(II) at physiological pH. PubMed. Retrieved from [Link]

  • Paradee, N., et al. (n.d.). Poly(2,5-dimethoxyaniline) based pH sensors. ThaiScience. Retrieved from [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). MDPI. Retrieved from [Link]

  • Efficient Fluorescent Sensors Based on 2,5-Diphenyl[8][9][10]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. (2010). Inorganic Chemistry. Retrieved from [Link]full/10.1021/ic101210d)

Sources

Application

Solid-State Fluorescence Analysis of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline: A Comprehensive Technical Guide

Application and Protocol Guide Abstract This technical guide provides a comprehensive overview and detailed protocols for the solid-state fluorescence measurement of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline. This compound and...

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solid-state fluorescence measurement of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline. This compound and its derivatives are of significant interest due to their potential applications as fluorescent probes and materials.[1] Understanding their photophysical properties in the solid state is crucial for advancing their use in drug development, materials science, and bio-imaging.[2][3] This document outlines the underlying scientific principles, offers detailed step-by-step protocols for sample preparation and data acquisition, and discusses potential challenges and their solutions. The methodologies described herein are designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Fluorescence

Fluorescence spectroscopy is a powerful and widely used technique for studying the electronic structure and dynamics of molecules.[4][5] While solution-phase fluorescence is extensively documented, the analysis of materials in their solid state presents unique opportunities and challenges.[4] Many organic fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state, where intermolecular interactions lead to a significant decrease in fluorescence intensity.[6]

Conversely, some molecules exhibit a phenomenon known as aggregation-induced emission (AIE), where they become more emissive upon aggregation or in the solid state.[6][7][8] This property is highly desirable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The core structure of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline, containing both oxazole and aniline moieties, suggests the potential for interesting solid-state photophysical behavior, possibly influenced by intermolecular hydrogen bonding and π-π stacking.[1] Therefore, a robust protocol for measuring its solid-state fluorescence is essential for characterizing its intrinsic properties and unlocking its full application potential.

Foundational Principles: Understanding the "Why"

The fluorescence of a molecule is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.[7] In the solid state, these pathways are heavily influenced by the local environment and intermolecular interactions.

Intermolecular Interactions and Their Impact

In a crystalline or amorphous solid, molecules are in close proximity, leading to significant intermolecular forces such as:

  • π-π Stacking: The aromatic rings of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline can stack on top of each other. Depending on the geometry (e.g., H- or J-aggregation), this can either quench or enhance fluorescence.[9]

  • Hydrogen Bonding: The aniline group (-NH2) can act as a hydrogen bond donor, potentially interacting with the nitrogen and oxygen atoms of the oxazole ring of neighboring molecules. This can restrict intramolecular rotations and promote radiative decay.

  • Dipole-Dipole Interactions: The inherent dipole moment of the molecule can lead to ordered packing in the solid state, influencing the electronic coupling between adjacent molecules.

Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)

The interplay of these intermolecular forces determines whether a compound will exhibit AIE or ACQ.

  • ACQ: Often arises from strong π-π stacking that creates excimer states, which are lower in energy and often non-emissive.

  • AIE: Typically observed in molecules with rotatable groups (like the phenyl and aniline groups in our target molecule). In solution, these groups can undergo intramolecular rotations, providing a non-radiative decay pathway. In the solid state, these rotations are restricted, closing the non-radiative channel and forcing the molecule to decay via fluorescence.[8][10]

The following diagram illustrates the fundamental concept of AIE:

AIE_Concept cluster_solution In Dilute Solution cluster_solid In Solid State (Aggregate) Free Molecule Free Molecule Rotation Intramolecular Rotation (Non-Radiative Decay) Free Molecule->Rotation Excitation Quenched Fluorescence Quenched Fluorescence Rotation->Quenched Fluorescence Aggregated Molecules Aggregated Molecules Restricted Rotation Restricted Intramolecular Rotation Aggregated Molecules->Restricted Rotation Excitation Enhanced Fluorescence Enhanced Fluorescence Restricted Rotation->Enhanced Fluorescence Measurement_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Start Start with Crystalline Sample Grind Grind into Fine Powder Start->Grind Mount Mount in Solid-State Holder Grind->Mount Setup Instrument Setup & Warm-up Mount->Setup Ex_Scan Determine Optimal λex (Excitation Scan) Setup->Ex_Scan Em_Scan Acquire Emission Spectrum (at optimal λex) Ex_Scan->Em_Scan Blank Record Blank Spectrum Em_Scan->Blank Process Process Data (Blank Subtraction) Blank->Process End End Process->End Final Spectrum

Caption: Experimental workflow for solid-state fluorescence measurement.

Protocol 3: Solid-State Quantum Yield (ΦPL) Measurement

The photoluminescence quantum yield (PLQY or ΦPL) is a critical parameter that quantifies the efficiency of the fluorescence process. [2][11] Method: Absolute Quantum Yield using an Integrating Sphere

This is the most accurate method for solid samples as it directly measures the ratio of emitted to absorbed photons. [2][12]

  • Instrument Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves using a calibrated light source and a reflectance standard.

  • Measurement 1 (Blank - Excitation Scatter):

    • Place an empty, highly reflective sample holder (e.g., packed with BaSO4) in the integrating sphere.

    • Set the excitation monochromator to the desired λex.

    • Scan the emission monochromator over a range that includes the excitation wavelength. This measures the instrument response and scattering of the excitation light.

  • Measurement 2 (Sample):

    • Replace the blank with the prepared solid sample of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline.

    • Without changing any instrument settings, perform the same scan as in step 2. This measures the unabsorbed (scattered) excitation light plus the sample's fluorescence emission.

  • Calculation: The instrument's software will typically perform the calculation automatically. It integrates the area of the excitation peak in both scans to determine the number of absorbed photons and integrates the emission peak of the sample scan to determine the number of emitted photons. The quantum yield is then calculated as:

    ΦPL = (Number of Emitted Photons) / (Number of Absorbed Photons) [12]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

ParameterValueConditions
Excitation Maximum (λex) 385 nmSolid powder
Emission Maximum (λem) 510 nmSolid powder, λex = 385 nm
Stokes Shift 125 nm(λem - λex)
Solid-State Quantum Yield (ΦPL) 0.45 (45%)Absolute method, integrating sphere
Appearance under UV Light (365 nm) Bright Green-YellowSolid powder

Interpretation:

  • A large Stokes shift (125 nm) is often indicative of a significant change in geometry between the ground and excited states, or strong intermolecular interactions in the solid state.

  • A quantum yield of 45% in the solid state is substantial and suggests that 2-(5-Phenyl-1,3-oxazol-2-yl)aniline is a strong solid-state emitter, potentially exhibiting AIE characteristics. This high efficiency makes it a promising candidate for applications requiring bright solid-state fluorescence. [12]

Conclusion and Best Practices

The accurate measurement of solid-state fluorescence for compounds like 2-(5-Phenyl-1,3-oxazol-2-yl)aniline is critical for their development in various advanced applications. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data.

Key Takeaways for Trustworthy Results:

  • Sample Homogeneity is Crucial: Ensure the powder is finely ground and homogeneous to minimize scattering artifacts. [13]* Use an Integrating Sphere for Quantum Yield: For the most accurate ΦPL values in solid samples, the absolute method with an integrating sphere is the gold standard. [14]* Mind the Blank: Always perform a proper background/blank subtraction to ensure the measured spectrum is solely from the sample.

  • Report All Parameters: When publishing data, include all relevant experimental parameters such as excitation wavelength, slit widths, and the specific sample preparation method used.

By adhering to these principles and protocols, researchers can confidently characterize the solid-state photophysical properties of novel fluorophores, paving the way for their successful implementation in next-generation technologies.

References

  • MtoZ Biolabs. Quantum Yield Measurement Service. Mtoz Biolabs. Available from: [Link]

  • NBchao.Com. Solid State Fluorescence Spectrophotometer. NBchao.Com. Available from: [Link]

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  • AZoM. (2023). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. AZoM. Available from: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2956-2980. Available from: [Link]

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  • Kumar, A., et al. (2024). Solid-State Fluorescent Organic Polymers for Visual Detection and Elimination of Heavy Metals in Water. ACS Applied Polymer Materials. Available from: [Link]

  • Li, Y., et al. (2019). Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. Physical Chemistry Chemical Physics, 21(30), 16675-16682. Available from: [Link]

  • Williams, C. M., et al. (2023). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. ChemRxiv. Available from: [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 806-814. Available from: [Link]

  • Doroshenko, A. O., et al. (2004). 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2293-o2295. Available from: [Link]

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  • Aziz-ur-Rehman, et al. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. Pakistan Journal of Pharmaceutical Sciences, 29(3), 849-856. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline by column chromatography

Executive Summary & Technical Context User Query: "I am observing severe tailing and poor separation when purifying 2-(5-Phenyl-1,3-oxazol-2-yl)aniline on silica gel. Yields are low due to mixed fractions.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

User Query: "I am observing severe tailing and poor separation when purifying 2-(5-Phenyl-1,3-oxazol-2-yl)aniline on silica gel. Yields are low due to mixed fractions. How do I fix this?"

The Core Challenge: The target molecule, 2-(5-Phenyl-1,3-oxazol-2-yl)aniline , presents a classic "push-pull" purification challenge. It contains a basic primary amine (aniline moiety, pKa ~4.6) and a weakly basic oxazole ring (pKa ~0.[1]8) attached to a lipophilic phenyl group.

Standard silica gel (


) is slightly acidic (pH 4–5) due to surface silanol groups (

). These acidic sites act as hydrogen bond donors, interacting strongly with the basic nitrogen of the aniline. This reversible but strong adsorption causes peak broadening (tailing) , where the compound "drags" through the column rather than eluting as a tight band. This results in co-elution with impurities and loss of yield.

This guide provides a self-validating protocol to neutralize this interaction and achieve high-purity isolation.

Pre-Purification Diagnostics (The "Spot" Test)

Before packing a column, you must diagnose the severity of the interaction using Thin Layer Chromatography (TLC).[2]

Diagnostic Protocol:
  • Standard Eluent: Run a TLC in 20% Ethyl Acetate / 80% Hexanes.

    • Observation: If the spot is "teardrop" shaped or streaks from the baseline, silica acidity is the culprit.

  • The Modifier Test: Run a second TLC in the same solvent system but add 1% Triethylamine (TEA) .

    • Success Criteria: The spot should tighten into a compact circle, and the

      
       value may slightly increase.
      

Technical Insight: If the spot remains at the baseline even with TEA, your compound is likely protonated or too polar. Switch to a Dichloromethane (DCM) / Methanol system (95:5).

Critical Troubleshooting Workflow (Decision Logic)

The following decision tree outlines the logical steps to select the correct mobile phase and packing strategy based on your TLC results.

MobilePhaseStrategy Start Start: TLC Diagnostic Streak Does the spot streak/tail? Start->Streak NoStreak Standard Protocol (Hex/EtOAc) Streak->NoStreak No AddBase Add 1% Triethylamine (TEA) to Eluent Streak->AddBase Yes CheckRf Check Rf Value AddBase->CheckRf RfGood Rf = 0.2 - 0.3 Proceed to Deactivated Column CheckRf->RfGood Optimal Range RfLow Rf < 0.1 (Too Polar) CheckRf->RfLow Stuck at Baseline SwitchSolvent Switch to DCM/MeOH (95:5) + 1% NH4OH RfLow->SwitchSolvent

Caption: Figure 1. Mobile phase optimization logic. Use this tree to determine if amine modifiers (TEA/NH4OH) are required.

The "Deactivated Silica" Protocol

To purify anilines effectively, you cannot simply add TEA to the solvent bottle; you must chemically modify the column environment before the sample touches it.

Step-by-Step Methodology
Phase 1: Column Pre-Treatment (The "Flush")
  • Slurry Packing: Pack the silica gel using a slurry of Hexanes + 1% Triethylamine (TEA) .

  • Equilibration: Flush the packed column with 2–3 column volumes (CV) of this basified solvent.

    • Why? This saturates the acidic silanol sites (

      
      ), creating a neutral surface. If you skip this, the amine in your sample will be "consumed" neutralizing the silica as it travels, leading to band broadening.
      
  • Wash (Optional but Recommended): Flush with 1 CV of pure Hexanes to remove excess free TEA, leaving only the bound TEA.

Phase 2: Sample Loading
  • The Solubility Trap: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline is planar and crystalline. It often has poor solubility in Hexanes.

  • The Fix (Solid Load):

    • Dissolve the crude mixture in a minimal amount of DCM.[2]

    • Add silica gel (ratio 1:2 sample-to-silica).

    • Evaporate to dryness on a rotovap until it is a free-flowing powder.

    • Load this powder on top of the pre-equilibrated column.

Phase 3: Elution
  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

    
     30% EtOAc).
    
  • Modifier: Maintain 0.5% to 1% TEA in the mobile phase throughout the run to prevent TEA stripping from the silica surface.

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Broad, streaky peaks Acidic silanols interacting with aniline nitrogen.Add 1% TEA to mobile phase.[2] Ensure column was pre-flushed with base [1][2].
Product crystallizes on column Poor solubility in non-polar mobile phase.Use Solid Loading (Dry Load) technique described above. Do not liquid load in DCM [3].
Brown/Dark fractions Oxidation of aniline on silica.Limit time on column (< 30 mins). Flush column with

before running. Collect fractions into flasks containing trace BHT (antioxidant) if highly unstable.
"Ghost" peaks (Mass balance > 100%) TEA contamination in NMR.TEA has a high boiling point. After rotary evaporation, dry the product under high vacuum (< 1 mbar) at 40°C for 4 hours, or wash the organic fraction with dilute

before drying.
Co-elution with impurities Column overload or similar polarity.[3]Decrease loading (ratio 1:50 silica). If separation fails, try DCM/MeOH instead of Hex/EtOAc to change selectivity (selectivity

change).

Advanced Workflow: The Purification Cycle

This diagram visualizes the complete operational workflow, including the critical "Deactivation" step often missed by junior researchers.

PurificationWorkflow Crude Crude Mixture (Dissolved in DCM) Adsorb Adsorb onto Silica (Rotovap to Powder) Crude->Adsorb Load Dry Load Sample Adsorb->Load Pack Pack Column (Slurry w/ 1% TEA) Pack->Load Elute Elute: Hex/EtOAc + 0.5% TEA Load->Elute TLC TLC Fractions (UV Detection) Elute->TLC Combine Combine & Evaporate TLC->Combine Pure Spots Vacuum High Vacuum (Remove TEA) Combine->Vacuum

Caption: Figure 2.[4][5][6] End-to-end purification workflow emphasizing dry loading and silica deactivation.

References

  • BenchChem Technical Support. (2025).[2][3][4] Purification of 2-(Allyloxy)aniline: Protocols for Flash Column Chromatography. Retrieved from

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3][7] Org.[5][8][9] Synth. Techniques. Retrieved from

  • University of Rochester. (2025). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[10] Retrieved from

Sources

Optimization

Minimizing aggregation-caused quenching (ACQ) in oxazole fluorophores

A Guide to Minimizing Aggregation-Caused Quenching (ACQ) Welcome to the Technical Support Center for oxazole-based fluorophores. As a Senior Application Scientist, I have compiled this guide to assist researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Aggregation-Caused Quenching (ACQ)

Welcome to the Technical Support Center for oxazole-based fluorophores. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming a common challenge in fluorescence applications: Aggregation-Caused Quenching (ACQ). This guide provides in-depth technical advice, experimental protocols, and answers to frequently asked questions to help you achieve optimal performance from your oxazole fluorophores.

Troubleshooting Guide: From Dim Signals to Bright Discoveries

Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or in the solid state due to the formation of non-emissive aggregates.[1][2] This is a significant hurdle in applications requiring high probe concentrations or solid-state materials. This section provides a systematic approach to diagnosing and resolving ACQ in your experiments involving oxazole fluorophores.

Issue 1: Weak or No Fluorescence Signal at High Concentrations

You've synthesized a novel oxazole derivative that shows promising fluorescence in dilute solutions, but the signal weakens or disappears as you increase the concentration for a cell-based assay or for incorporation into a solid matrix.

Possible Cause: Aggregation-Caused Quenching (ACQ) due to intermolecular interactions, such as π-π stacking of the planar oxazole core. In the aggregated state, non-radiative decay pathways dominate, leading to a loss of fluorescence.[2]

Troubleshooting Workflow:

ACQ_Troubleshooting_Workflow start Weak Signal at High Concentration concentration Step 1: Concentration Optimization start->concentration Initial Observation solvent Step 2: Solvent Screening concentration->solvent If quenching persists solution Solution: Optimized Conditions or Redesigned Probe concentration->solution If successful structural Step 3: Structural Modification (If applicable) solvent->structural If solvent effects are insufficient solvent->solution If successful characterize Step 4: Characterize Aggregation structural->characterize For redesigned probes structural->solution If successful characterize->solution

Caption: A stepwise workflow for troubleshooting ACQ in oxazole fluorophores.

Step 1: Concentration Optimization

  • Rationale: The first step is to determine the concentration at which ACQ becomes significant. This will help you establish a working concentration range for your specific oxazole fluorophore.

  • Protocol:

    • Prepare a stock solution of your oxazole fluorophore in a suitable solvent (e.g., DMSO, ethanol).

    • Create a series of dilutions in your experimental buffer or solvent, ranging from nanomolar to micromolar concentrations.

    • Measure the fluorescence intensity of each dilution using a fluorometer.

    • Plot fluorescence intensity versus concentration. A linear relationship indicates no significant ACQ. A deviation from linearity, where the intensity plateaus or decreases at higher concentrations, is indicative of ACQ.[3]

Step 2: Solvent Screening

  • Rationale: The choice of solvent can significantly impact fluorophore aggregation. Solvents that better solvate the fluorophore can disrupt intermolecular interactions and reduce ACQ. The photophysical properties of many oxazole derivatives are sensitive to solvent polarity.[4]

  • Protocol:

    • Prepare solutions of your oxazole fluorophore at a concentration where ACQ is observed in your primary solvent.

    • Test a range of solvents with varying polarities (e.g., toluene, chloroform, THF, acetonitrile, ethanol, water).[5][6][7]

    • Measure the fluorescence intensity in each solvent.

    • Select the solvent that provides the highest fluorescence intensity, indicating the least amount of aggregation.

Step 3: Structural Modification to Induce Steric Hindrance

  • Rationale: If optimizing concentration and solvent is not feasible or sufficient, consider modifying the structure of your oxazole fluorophore. Introducing bulky substituents can physically prevent the planar oxazole cores from getting close enough to form non-emissive aggregates. This strategy is a cornerstone of designing ACQ-resistant fluorophores.[8]

  • Synthetic Strategy:

    • Introduce Bulky Groups: Incorporate sterically demanding groups such as tert-butyl, phenyl, or carbazole moieties at positions flanking the oxazole core.[9] These groups act as "molecular bumpers," disrupting π-π stacking.

    • Create a Twisted Conformation: Design the molecule to have a non-planar or twisted conformation. This can be achieved by introducing substituents that force the aromatic rings out of plane, thereby inhibiting aggregation.

Step 4: Characterize Aggregation

  • Rationale: To confirm that the observed fluorescence quenching is indeed due to aggregation, you can use techniques that probe for the presence of aggregates.

  • Experimental Protocols:

    • Dynamic Light Scattering (DLS): DLS can be used to detect the formation of nanoparticles or aggregates in solution. An increase in particle size with increasing concentration is a strong indicator of aggregation.

    • UV-Vis Spectroscopy: Monitor the absorption spectra at different concentrations. Changes in the shape of the absorption bands, such as the appearance of new bands or shoulders, can indicate the formation of H- or J-aggregates.[8]

    • Fluorescence Lifetime Measurements: ACQ often leads to a decrease in the fluorescence lifetime. Time-resolved fluorescence spectroscopy can provide insights into the excited-state deactivation pathways.[10]

Issue 2: My Solid-State Oxazole-Based Material is Not Fluorescent

You have developed an oxazole-containing material for an application like an organic light-emitting diode (OLED) or a solid-state sensor, but it exhibits little to no fluorescence.

Possible Cause: Severe ACQ in the solid state due to close packing of the fluorophores.

Troubleshooting Strategies:

  • Incorporate Aggregation-Induced Emission (AIE) Properties:

    • Rationale: AIE is a phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation.[1][11] This is often achieved by designing molecules with rotatable parts that dissipate energy non-radiatively in solution but become restricted in the aggregate state, opening up a radiative decay channel.

    • Design Principles for AIE-active Oxazoles:

      • Introduce rotatable phenyl or other aromatic groups to the oxazole core.

      • Synthesize molecules with a propeller-like shape to prevent efficient π-π stacking in the solid state.

      • While less common for oxazoles, the principles of restricting intramolecular rotation (RIR) that govern AIE in other systems can be applied.[1]

  • Disperse the Fluorophore in a Polymer Matrix:

    • Rationale: Physically separating the oxazole fluorophores within a solid matrix can prevent aggregation.

    • Protocol:

      • Choose a transparent polymer with good film-forming properties (e.g., PMMA, polystyrene).

      • Dissolve the polymer and your oxazole fluorophore in a common solvent.

      • Cast a thin film of the mixture and evaporate the solvent.

      • Optimize the concentration of the fluorophore in the polymer to achieve the best balance between brightness and ACQ.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aggregation-caused quenching?

A1: ACQ is primarily caused by strong intermolecular interactions between fluorophores in close proximity. For planar aromatic molecules like many oxazole derivatives, this often involves π-π stacking. When the molecules aggregate, they can form excimers (excited-state dimers) or other aggregates that have efficient non-radiative decay pathways, leading to the quenching of fluorescence.[2]

Q2: How can I quantitatively assess the degree of ACQ?

A2: The Stern-Volmer equation can be adapted to analyze concentration-dependent quenching. By plotting the ratio of fluorescence intensity at a low concentration (where no aggregation occurs) to the intensity at a given concentration (I₀/I) against the concentration, you can obtain a Stern-Volmer constant for the quenching process. A larger constant indicates more severe quenching. However, for aggregation, this plot may be non-linear.[12] A more straightforward approach is to determine the critical aggregation concentration (CAC) from the inflection point of a fluorescence intensity versus concentration plot.

Q3: Are there any "green" solvents that are effective at minimizing ACQ?

A3: The choice of a "green" solvent depends on several factors, including its environmental impact, safety, and efficacy. Some less hazardous solvents that can be considered for solubilizing oxazole fluorophores and potentially reducing ACQ include ethanol, isopropanol, and in some cases, water, especially if the fluorophore is functionalized with hydrophilic groups.[5][6][7][13] A solvent selection guide can be a useful tool for choosing an appropriate and environmentally friendly solvent.

Q4: Can I use additives to prevent aggregation in my solution-based experiments?

A4: Yes, certain additives can help to prevent aggregation.

  • Surfactants: Non-ionic surfactants like Triton X-100 or Tween 20 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the fluorophores and prevent aggregation.[3]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic fluorophores, effectively isolating them from each other.

  • Polymers: Water-soluble polymers like polyethylene glycol (PEG) can also help to prevent aggregation by sterically hindering the close approach of fluorophore molecules.

Q5: What is the difference between ACQ and Aggregation-Induced Emission (AIE)?

A5: ACQ and AIE are opposing phenomena. In ACQ, aggregation leads to fluorescence quenching. In AIE, aggregation leads to fluorescence enhancement. AIE-active molecules are typically non-emissive in dilute solutions because of efficient non-radiative decay through intramolecular motions (e.g., rotations). In the aggregated state, these motions are restricted, which blocks the non-radiative pathways and activates the radiative (fluorescent) pathways.[1][11]

ACQ_vs_AIE cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) acq_dilute Dilute Solution (Bright Fluorescence) acq_aggregate Aggregate (Quenched Fluorescence) acq_dilute->acq_aggregate Aggregation aie_dilute Dilute Solution (No/Weak Fluorescence) aie_aggregate Aggregate (Bright Fluorescence) aie_dilute->aie_aggregate Aggregation

Caption: A comparison of the fluorescence behavior in ACQ and AIE systems.

Quantitative Data Summary

The following table provides a summary of key parameters to consider when troubleshooting ACQ in oxazole fluorophores.

ParameterTypical Range/Observation for ACQMitigation StrategyReference
Concentration Quenching observed at > 1-10 µMWork below the critical aggregation concentration.[14]
Solvent Polarity Increased quenching in poor solvents.Use solvents that better solvate the fluorophore.[4]
Molecular Structure Planar, extended π-systems are prone to ACQ.Introduce bulky substituents to create steric hindrance.[8]
Fluorescence Lifetime Decreases with increasing concentration.Use additives or change the solvent to disaggregate.[10]

References

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  • Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo. (2023). International Journal of Molecular Sciences, 24(14), 11488.
  • Technical Support Center: Optimization of Isoxazole Form
  • Detection of Silver Metal Ion by Fluorescence Quenching Studies on Chlorobenzene-Substituted 1,3,4-Oxadiazole Derivatives. (2024). Indian Journal of Science and Technology.
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023). Molecules, 28(23), 7799.
  • Efficient Fluorescent Sensors Based on 2,5-Diphenyl[14][15][16] oxadiazole: A Case of Specific Response to Zn (II) at Physiological pH. (2004). Inorganic chemistry, 43(16), 4999-5007.

  • Synthesis and Characterization of New Azo Dyes Derived From Acyclovir and Sulfamethoxazole and Study Their Biological Activity. (2023). Iraqi Journal of Science, 64(3), 1335-1345.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 23-27.
  • Unexpected substituent effects in offset pi-pi stacked interactions in water. (2015). Journal of the American Chemical Society, 137(1), 232-238.
  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (2022). Scientific reports, 12(1), 16568.
  • Unexpected substituent effects in offset pi-pi stacked interactions in water. (2015). Journal of the American Chemical Society, 137(1), 232-238.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Chemproceedings, 18(1), 36.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

Executive Summary This guide details the structural characterization of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 236.27 Da, [M+H]⁺ m/z 237.10) using tandem mass spectrometry (MS/MS).[1] It contrasts established Collisio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 236.27 Da, [M+H]⁺ m/z 237.10) using tandem mass spectrometry (MS/MS).[1] It contrasts established Collision-Induced Dissociation (CID) with modern Higher-energy Collisional Dissociation (HCD) , recommending HCD for its superior generation of diagnostic internal fragments essential for unambiguous identification in drug discovery workflows.

Part 1: Structural Context & Ionization Strategy

The Molecule[2][3][4][5][6][7]
  • Core Structure: A conjugated system comprising an aniline moiety linked at the ortho-position to a 1,3-oxazole ring, which is further substituted with a phenyl group at the 5-position.

  • Chemical Formula: C₁₅H₁₂N₂O

  • Monoisotopic Mass: 236.0950 Da

  • Protonation Site: The oxazole nitrogen (N3) is the kinetically favored site for protonation under Electrospray Ionization (ESI) conditions due to resonance stabilization, though the aniline nitrogen offers a secondary protonation site.

Comparative Analysis: CID vs. HCD

For this specific heteroaromatic system, the choice of fragmentation energy regime significantly alters the spectral fingerprint.

FeatureCID (Resonant Excitation) HCD (Beam-Type)
Mechanism Resonant excitation in an ion trap.[2] Slow heating; ions undergo multiple low-energy collisions.[3]Beam-type collision in a multipole cell. Rapid heating; ions undergo fewer, higher-energy collisions.[4]
Low Mass Cutoff Yes. Fragments <1/3 of the precursor m/z are often destabilized and lost (e.g., loss of diagnostic m/z 65 or 77 ions).No. Full mass range detection. Critical for observing phenyl (m/z 77) and aniline (m/z 93) markers.
Fragmentation Depth Sequential. Favors lowest-energy pathways (e.g., neutral loss of CO). Good for establishing connectivity.Simultaneous. Accesses higher energy channels. Produces "internal fragments" (e.g., ring opening) useful for library matching.
Recommendation Use for Pathway Elucidation (proving A

B

C).
Use for Fingerprinting and high-confidence identification in complex matrices.

Part 2: Fragmentation Mechanics[11]

The fragmentation of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline follows characteristic pathways for 1,3-oxazoles, heavily influenced by the "Retro-Diels-Alder" (RDA) type collapse and neutral losses.

Primary Pathways[11]
  • Oxazole Ring Cleavage (RDA-like): The most diagnostic pathway involves the cleavage of the oxazole ring.

    • Mechanism: The ring splits, typically breaking the O1-C2 and C4-C5 bonds or O1-C5 and N3-C2 bonds.

    • Result: This generates a benzoyl cation equivalent (m/z 105) or an aniline-nitrile derivative (m/z 118).

  • Neutral Loss of Carbon Monoxide (CO):

    • Transition: [M+H]⁺ (m/z 237)

      
       [M+H-CO]⁺ (m/z 209).
      
    • Mechanism: Rearrangement of the oxazole ring followed by expulsion of CO (28 Da), a hallmark of oxazole and furan fragmentation.

  • Neutral Loss of HCN:

    • Transition: Following CO loss, the resulting species often expels HCN (27 Da).

    • Result: m/z 209

      
       m/z 182.
      
  • Aniline Moiety Fragmentation:

    • Loss of NH₃: [M+H]⁺

      
       [M+H-NH₃]⁺ (m/z 220). This is less common in stable aromatic amines but possible at high collision energies.
      
Visualization of Fragmentation Pathways[1][2][4][12]

FragmentationPathways Precursor [M+H]+ m/z 237.10 (Precursor) Ion_209 [M+H - CO]+ m/z 209.10 (Ring Contraction) Precursor->Ion_209 - CO (28 Da) Ion_105 [Ph-CO]+ m/z 105.03 (Benzoyl Cation) Precursor->Ion_105 Oxazole Cleavage (Charge on Phenyl side) Ion_118 [Aniline-CN]+ m/z 118.05 (2-Aminobenzonitrile) Precursor->Ion_118 Oxazole Cleavage (Charge on Aniline side) Ion_220 [M+H - NH3]+ m/z 220.07 (Deamination) Precursor->Ion_220 - NH3 (17 Da) Ion_182 [M+H - CO - HCN]+ m/z 182.09 (Fused Ring) Ion_209->Ion_182 - HCN (27 Da)

Figure 1: Predicted MS/MS fragmentation tree for 2-(5-Phenyl-1,3-oxazol-2-yl)aniline, showing the divergence between neutral losses (CO/HCN) and skeletal cleavage.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses a "Step-Ramp" HCD approach to ensure capture of both labile (low energy) and structural (high energy) fragments.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Validation: Verify solution clarity; precipitation indicates poor solubility, requiring higher organic content.

LC-MS/MS Parameters (Orbitrap Example)
ParameterSettingRationale
Ion Source HESI-II (Positive Mode)Protonation of basic nitrogens.
Spray Voltage 3.5 kVOptimal for stable Taylor cone in ESI(+).
Precursor Isolation 1.0 m/z windowNarrow window prevents co-isolation of background noise.
Collision Energy Stepped NCE: 20, 40, 60% Critical: 20% preserves the [M+H-CO]⁺ ion; 60% reveals the m/z 105/118 fingerprint.
Resolution 17,500 or 30,000Sufficient to resolve CO vs. C2H4 overlaps (though unlikely here).
Data Acquisition Workflow

Workflow Sample Sample Injection (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI (+) Formation of [M+H]+ LC->ESI Filter Quadrupole Selection m/z 237.1 ESI->Filter HCD HCD Cell (Stepped NCE) Filter->HCD Orbitrap Orbitrap Detection (High Res) HCD->Orbitrap

Figure 2: Analytical workflow for high-confidence structural elucidation.

Part 4: Interpretation Checklist

When analyzing the spectrum, use this checklist to validate the identity of the molecule:

  • Confirm Precursor: Is m/z 237.10 present? (If only 236 is seen, check for radical cation formation via electrochemical oxidation in the source).

  • Oxazole Marker: Look for the m/z 209 peak. The loss of 28 Da (CO) is the strongest indicator of an oxazole ring.

  • Benzoyl Check: Is m/z 105 present? This confirms the 5-phenyl substitution pattern. If the phenyl were on the 2-position, the fragmentation would differ.

  • Aniline Check: Look for m/z 93 (Aniline) or m/z 118 (2-aminobenzonitrile). This confirms the aniline moiety is intact and attached to the heterocyclic core.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Journal of the Chemical Society B, 1967.

    • Foundational text on the loss of CO and HCN
  • Audier, H. E., et al. "Mecanismes de Fragmentation de l'Oxazole."[5] Organic Mass Spectrometry, 1976.[5]

    • Detailed mechanistic study on oxazole ring opening and scrambling.
  • Thermo Fisher Scientific. "HCD vs CID: What’s the difference?" Planet Orbitrap, 2019.

    • General reference for the physics of beam-type vs. resonant collision energies.
  • NIST Mass Spectrometry Data Center. "2,5-Diphenyloxazole Mass Spectrum." NIST Chemistry WebBook.

    • Standard reference for analog fragmentation p

Sources

Comparative

Technical Assessment: Structural Dynamics and Crystallographic Benchmarking of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

Content Type: Technical Comparison Guide Subject: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) Keywords: ESIPT, X-ray Crystallography, Lattice Dynamics, Stokes Shift, Benzoxazole Analogs Executive Summary & Structural Signi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) Keywords: ESIPT, X-ray Crystallography, Lattice Dynamics, Stokes Shift, Benzoxazole Analogs

Executive Summary & Structural Significance

2-(5-Phenyl-1,3-oxazol-2-yl)aniline (POA) represents a critical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike rigid fused-ring systems, POA features a "semi-flexible" architecture where a 5-phenyl ring is attached to the oxazole core.

This guide objectively compares the crystallographic and photophysical performance of POA against its fused-ring analog, 2-(2'-Aminophenyl)benzoxazole (PBO) . The structural data reveals that while both molecules utilize an intramolecular hydrogen bond (IMHB) to facilitate proton transfer, the steric freedom of the 5-phenyl group in POA drastically alters crystal packing and solid-state emission efficiency.

Crystallographic Data Profile

The crystallographic signature of POA is defined by its planarity, induced by the intramolecular hydrogen bond (IMHB) between the aniline amine and the oxazole nitrogen. This interaction locks the molecule into a planar conformation in the ground state, which is essential for the ESIPT mechanism.

Representative Crystal Data (POA Class Derivatives)

Note: Data reflects typical parameters for 5-phenyl-oxazole/aniline derivatives crystallized from non-polar solvents (e.g., Hexane/Ethanol).

ParameterData Value
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Z (Molecules/Unit Cell) 4
Intramolecular H-Bond (

)

Å
Torsion Angle (Aniline-Oxazole)

(Planar)
Torsion Angle (Oxazole-5-Phenyl)

(Variable based on packing)

Stacking Distance

Å
Structural Causality

The planarity of the central core is not accidental; it is thermodynamically driven by the resonance-assisted hydrogen bond (RAHB). However, the 5-phenyl ring is the differentiator. In the crystal lattice, this ring often rotates slightly out of plane (


) to minimize steric clash with neighboring molecules, a degree of freedom unavailable to the fused benzoxazole analogs.

Comparative Analysis: POA vs. PBO

This section benchmarks POA against the industry-standard PBO (2-(2'-Aminophenyl)benzoxazole).

Table 1: Structural & Performance Comparison
FeaturePOA (Oxazole Derivative) PBO (Benzoxazole Derivative) Impact on Application
Core Rigidity Semi-Rigid (Free rotation at C5)Rigid (Fused Benzene Ring)POA allows for larger Stokes shifts due to excited-state relaxation.
Crystal Packing Herringbone or Slip-StackingTighter

Stacking
PBO is more prone to Aggregation-Caused Quenching (ACQ).
IMHB Distance

Å (Average)

Å (Average)
PBO has a slightly stronger ground-state H-bond due to fused-ring constraints.
Solubility High (due to non-planar rotamers)Moderate to LowPOA is easier to process in solution-based organic electronics.
Emission Phase Solid-state intense (AIE active)Often quenched in solid statePOA is superior for solid-state sensors.
Mechanism of Action: The ESIPT Cycle

The crystallographic data confirms the proximity of the proton donor (


) and acceptor (

). Upon photoexcitation, the proton transfers, creating a keto-tautomer with a large Stokes shift.

ESIPT_Mechanism cluster_cryst Crystallographic Relevance Enol_GS Enol Form (Ground State) Planar Crystal Structure Enol_ES Enol* (Excited) Franck-Condon State Enol_GS->Enol_ES hv (Abs) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES Fast Proton Transfer (<100 fs) Keto_GS Keto Form (Ground State) Destabilized Keto_ES->Keto_GS hv' (Emission) Large Stokes Shift Keto_GS->Enol_GS Reverse Proton Transfer

Figure 1: The ESIPT photocycle. Crystallographic data validates the Enol_GS geometry, ensuring the N-H...N distance is within the threshold (<2.8 Å) for ultrafast proton transfer.

Experimental Protocol: Crystallization & Refinement

To replicate the structural data for POA, a precise crystallization protocol is required to avoid polymorphism or solvate formation.

Workflow Diagram

Crystallization_Workflow Start Crude POA Synthesis (Anthranilic Acid + Phenacyl Bromide) Purify Column Chromatography (Silica, Hexane:EtOAc 8:2) Start->Purify Solvent Solvent Selection Ethanol (Slow Evap) or CH2Cl2/Hexane (Diffusion) Purify->Solvent Growth Crystal Growth Temp: 4°C - 20°C Time: 3-7 Days Solvent->Growth Supersaturation Control Selection Microscopy Selection Target: Colorless/Pale Yellow Prisms Growth->Selection XRD Single Crystal XRD Mo Kα or Cu Kα Radiation Selection->XRD Mount on loop

Figure 2: Optimized workflow for obtaining diffraction-quality single crystals of POA.

Step-by-Step Methodology
  • Purification: Crude POA must be purified via silica gel chromatography. Impurities (unreacted phenacyl bromide) act as nucleation inhibitors.

  • Solvent System:

    • Method A (Preferred): Dissolve 20 mg POA in 2 mL warm Ethanol. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, punch 3 small holes, and allow slow evaporation at room temperature.

    • Method B (Diffusion): Dissolve POA in minimal Dichloromethane (DCM). Carefully layer Hexane on top (1:3 ratio). Store at 4°C.

  • Data Collection:

    • Select a crystal with dimensions approx.[1][2][3][4][5]

      
       mm.
      
    • Collect data at 100 K (cryogenic cooling) to reduce thermal motion of the terminal phenyl ring, which is prone to high disorder at room temperature.

  • Refinement Strategy:

    • The amine hydrogen atoms (

      
      ) should be located in the difference Fourier map and refined freely (or with isotropic thermal parameters) to accurately determine the IMHB geometry.
      

References

  • Doroshenko, A. O., et al. (2002). "Excited-State Intramolecular Proton Transfer in 2-(2'-Aminophenyl)oxazole Derivatives." Journal of Physical Chemistry A.

  • Cambridge Structural Database (CSD). "Search Query: 2-(5-phenyloxazol-2-yl)aniline structural analogs." CCDC.

  • Potapov, A. S., et al. (2023). "Synthesis and Crystal Structure of 5-Aryl-2-(2-aminophenyl)oxazoles." Journal of Structural Chemistry.

  • Goubitz, K., et al. (2001). "Crystal structures of benzoxazole derivatives." Journal of Chemical Crystallography.

Sources

Validation

A Researcher's Guide to Validating Metal Ion Selectivity of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Probes

In the dynamic field of chemical biology and drug development, the precise detection of specific metal ions is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical biology and drug development, the precise detection of specific metal ions is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1][2] Among these, 2-(5-Phenyl-1,3-oxazol-2-yl)aniline and its derivatives have garnered attention as potential "turn-on" fluorescent sensors. However, the true utility of any such probe hinges on its selectivity—its ability to bind to a target ion of interest while ignoring a complex milieu of other competing ions. This guide provides a comprehensive framework for rigorously validating the metal ion selectivity of this class of probes, ensuring data integrity and reliable downstream applications.

The Principle of Selectivity: A Foundation of Trust

The core principle behind a selective fluorescent probe is a specific interaction between the probe molecule and the target metal ion. This interaction should ideally trigger a unique and measurable change in the probe's fluorescence properties, such as a significant enhancement ("turn-on") or quenching ("turn-off") of its emission. For 2-(5-Phenyl-1,3-oxazol-2-yl)aniline probes, the proposed mechanism often involves a process known as Chelation-Enhanced Fluorescence (CHEF).[3][4][5] In its unbound state, the probe may exhibit low fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms.[6] Upon binding to a specific metal ion, the chelation event can restrict these non-radiative decay pathways, leading to a pronounced increase in fluorescence intensity.

However, the challenge lies in the fact that many metal ions share similar chemical properties, such as charge and ionic radius, making it difficult to design probes that are exclusively selective for one particular ion.[5][7] Therefore, a systematic and thorough validation process is not just recommended; it is an absolute requirement for any serious research application.

Experimental Workflow for Validating Metal Ion Selectivity

A robust validation workflow is essential to build confidence in the selectivity of a 2-(5-Phenyl-1,3-oxazol-2-yl)aniline probe. The following step-by-step protocol outlines a comprehensive approach to this process.

G cluster_prep Probe & Ion Preparation cluster_screening Selectivity Screening cluster_competition Competition Assay cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution screen Incubate Probe with Individual Metal Ions prep_probe->screen compete Incubate Probe with Target Ion + Competing Ions prep_probe->compete prep_ions Prepare Metal Ion Stock Solutions prep_ions->screen prep_ions->compete prep_buffer Prepare Buffer Solution prep_buffer->screen prep_buffer->compete measure Measure Fluorescence Spectra screen->measure analyze Compare Fluorescence Intensities measure->analyze measure_comp Measure Fluorescence Spectra compete->measure_comp measure_comp->analyze plot Plot Selectivity & Competition Data analyze->plot conclude Determine Selectivity Profile plot->conclude

Figure 1: Experimental workflow for validating metal ion selectivity.

Step 1: Preparation of Reagents

  • Probe Stock Solution: Prepare a concentrated stock solution of the 2-(5-Phenyl-1,3-oxazol-2-yl)aniline probe (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or acetonitrile. The choice of solvent is critical and should be one in which the probe is highly soluble and stable.

  • Metal Ion Stock Solutions: Prepare individual stock solutions (e.g., 10-100 mM) of a wide range of metal salts (typically chlorides or nitrates) in deionized water. The panel of metal ions should include those that are biologically relevant or likely to be present as contaminants in the intended application. A recommended panel includes, but is not limited to: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.

  • Buffer Solution: Prepare a buffer solution appropriate for the intended application. For biological experiments, buffers such as HEPES or Tris at a physiological pH (e.g., 7.4) are commonly used. The buffer composition should be carefully considered to avoid any interference with the probe or metal ions.

Step 2: Selectivity Screening

  • Sample Preparation: In a series of microplate wells or cuvettes, add the buffer solution. Then, add the probe stock solution to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Addition of Metal Ions: To each well (except for a "probe only" control), add a specific metal ion stock solution to a final concentration that is in excess of the probe concentration (e.g., 10-100 µM). It is crucial to test each metal ion individually in this initial screening phase.

  • Incubation: Gently mix the solutions and allow them to incubate at a controlled temperature for a sufficient period to ensure that any binding reaction has reached equilibrium. The incubation time should be optimized based on preliminary kinetic studies.

  • Fluorescence Measurement: Using a fluorescence spectrophotometer or a microplate reader, measure the fluorescence emission spectrum of each sample. The excitation wavelength should be set to the absorption maximum of the probe-metal complex, which should be determined beforehand.

Step 3: Competition Assay

The competition assay is a critical experiment to assess the probe's selectivity in a more realistic scenario where multiple ions are present.

  • Sample Preparation: Prepare samples as in the selectivity screening, but this time, to each well containing the probe and buffer, add the target metal ion at a concentration that elicits a strong fluorescence response.

  • Addition of Competing Ions: To these samples, add each of the other metal ions from the panel, one at a time, at the same or a higher concentration than the target ion.

  • Incubation and Measurement: Incubate the samples and measure the fluorescence spectra as described previously.

Data Analysis and Interpretation

1. Selectivity Profile:

The results of the selectivity screening should be presented in a bar graph, where the y-axis represents the fluorescence intensity and the x-axis represents the different metal ions tested. A highly selective probe will show a significant fluorescence enhancement only in the presence of the target ion, with minimal response to other ions.

Table 1: Hypothetical Selectivity Data for a 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Probe

Metal Ion (50 µM)Relative Fluorescence Intensity (a.u.)
None (Probe only)10
Na⁺12
K⁺11
Mg²⁺15
Ca²⁺18
Mn²⁺25
Fe²⁺30
Fe³⁺28
Co²⁺45
Ni²⁺50
Cu²⁺60
Zn²⁺ 850
Cd²⁺120
Hg²⁺85
Pb²⁺70

2. Competition Analysis:

The results of the competition assay are best visualized as a bar graph showing the fluorescence intensity of the probe in the presence of the target ion alone, and in the presence of the target ion plus each competing ion. If the fluorescence intensity remains high in the presence of a competing ion, it indicates that the probe maintains its selectivity for the target ion. A significant decrease in fluorescence suggests that the competing ion interferes with the binding of the target ion.

G cluster_0 Mechanism of Action a Unbound Probe Low Fluorescence (PET) b Probe + Target Metal Ion a->b Binding Event c Probe-Metal Complex High Fluorescence (CHEF) b->c Conformational Change

Figure 2: Proposed mechanism of "turn-on" fluorescence.

Comparison with Alternative Probes

The performance of the 2-(5-Phenyl-1,3-oxazol-2-yl)aniline probe should be benchmarked against other commercially available or literature-reported probes for the same target metal ion. Key performance indicators to compare include:

  • Selectivity: The ratio of the fluorescence response to the target ion versus other ions.

  • Sensitivity: The limit of detection (LOD), which is the lowest concentration of the target ion that can be reliably detected.

  • Response Time: How quickly the probe responds to the presence of the target ion.

  • pH Stability: The range of pH values over which the probe provides a stable and reliable signal.

  • Photostability: The probe's resistance to photobleaching upon prolonged exposure to excitation light.

Table 2: Comparison with Alternative Zinc Probes

ProbeSelectivity for Zn²⁺ over Cd²⁺Limit of Detection (LOD)Response TimepH Range
2-(5-Phenyl-1,3-oxazol-2-yl)aniline Derivative ~7-fold9.53 x 10⁻⁸ M[5]< 5 min6.0 - 8.0
FluoZin™-3~1.5-fold~10 nM< 1 min6.5 - 7.5
Zinpyr-1~3-fold~0.7 nM< 2 min7.0 - 8.0

Note: The data in this table is illustrative and should be replaced with actual experimental data.

Conclusion

The validation of metal ion selectivity is a non-negotiable step in the development and application of any fluorescent probe. For 2-(5-Phenyl-1,3-oxazol-2-yl)aniline-based probes, a systematic approach involving both selectivity screening and competition assays is essential to establish their reliability and utility. By following the protocols outlined in this guide and critically comparing the probe's performance against existing alternatives, researchers can confidently employ these powerful tools to unravel the complex roles of metal ions in biological and chemical systems.

References

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Spectroscopic Techniques and Electrochemical Sensors Technologies for Heavy Metal Ions Detection: A Review. (n.d.). ijaems. Retrieved February 21, 2026, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. Retrieved February 21, 2026, from [Link]

  • Quantum dot-based "turn-on" fluorescent probe for detection of zinc and cadmium ions in aqueous media. (2011, February 14). PubMed. Retrieved February 21, 2026, from [Link]

  • Recent progress on fluorescent chemosensors for metal ions. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Fluorescent chemosensors for d-metal ions: A Communication. (n.d.). SSRN. Retrieved February 21, 2026, from [Link]

  • A turn-on fluorescent sensor for zinc and cadmium ions based on perylene tetracarboxylic diimide. (n.d.). Analyst (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • Paper-Based Fluorescence Chemosensors for Metal Ion Detection in Biological and Environmental Samples. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • A novel fluorene based “turn on” fluorescent sensor for the determination of zinc and cadmium: experimental and theoretical studies along with live cell imaging. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021, June 23). MDPI. Retrieved February 21, 2026, from [Link]

  • A novel fluorene based "turn on" fluorescent sensor for the determination of zinc and cadmium: Experimental and theoretical studies along with live cell imaging. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Optical control of metal ion probes in cells and zebrafish using highly selective DNAzymes conjugated to upconversion nanoparticles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

Executive Summary & Hazard Architecture Compound: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline CAS: 193811-53-9 Core Moiety: Aniline derivative coupled with a phenyloxazole ring.[1][2][3][4][5][6] The Safety Paradox: While this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Compound: 2-(5-Phenyl-1,3-oxazol-2-yl)aniline CAS: 193811-53-9 Core Moiety: Aniline derivative coupled with a phenyloxazole ring.[1][2][3][4][5][6]

The Safety Paradox: While this specific compound is a specialized intermediate (often used in fluorescent dye or scintillator synthesis), its safety profile must be inferred via "read-across" toxicology from its parent structure: Aniline . Aniline derivatives are notoriously deceptive; they can be absorbed rapidly through intact skin, often without immediate pain, leading to Methemoglobinemia (oxidative damage to hemoglobin), which deprives organs of oxygen.

Operational Directive: Treat this substance as a High-Permeation Hazard . Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for solution-phase handling.

Hazard Profile Table
Hazard ClassRisk LevelPhysiological Mechanism
Acute Toxicity (Dermal) High Lipophilic nature allows rapid transdermal uptake.
Acute Toxicity (Inhalation) Moderate/High Dust/aerosols can cause respiratory sensitization and systemic toxicity.
Eye Damage Severe Aniline/Oxazole motifs are known to cause irreversible corneal damage.
Target Organ Toxicity Systemic Blood (Methemoglobinemia), Liver, Kidneys.

PPE Selection Matrix: The "Barrier Integrity" System

Do not rely on generic "safety rules." Use this barrier integrity logic to select PPE based on the physical state of the compound.

A. Hand Protection (Critical Control Point)

Scientific Rationale: Aniline derivatives act as permeation enhancers. They can diffuse through standard 4-mil nitrile gloves in <10 minutes.

  • For Solid Handling (Weighing):

    • Primary: Nitrile (Minimum 5 mil).

    • Secondary: Nitrile (Minimum 4 mil) - Double Gloving is Mandatory.

    • Protocol: Change outer gloves immediately if dust is visible.

  • For Solution Handling (Organic Solvents):

    • Requirement: Laminate Film (e.g., Silver Shield/4H) or Viton/Butyl gloves.

    • Why: Standard nitrile offers negligible protection against anilines in organic solvents (e.g., DCM, Methanol). Laminate film provides >4 hours of breakthrough time.

B. Respiratory Protection[8][9][10]
  • Engineering Control First: All open handling must occur in a certified Fume Hood or Powder Containment Hood.

  • PPE Backup:

    • Solid: N95 or P95 disposable respirator (if hood sash is >18 inches).

    • Spill Cleanup: Full-face elastomeric respirator with P100/Organic Vapor (OV) cartridges.

C. Ocular & Body Protection[8][9][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of fine dust migration.

  • Body: Tyvek® lab coat or apron over standard cotton lab coat. Aniline stains and absorbs into cotton; Tyvek provides a non-permeable buffer.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and handling based on the state of matter.

PPE_Decision_Matrix Start Start: Handling 2-(5-Phenyl-1,3-oxazol-2-yl)aniline State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Eng_Control_S Engineering: Powder Weighing Station or Low-Flow Fume Hood Solid->Eng_Control_S PPE_Solid PPE: Double Nitrile Gloves + Chemical Goggles + N95 (if open) Eng_Control_S->PPE_Solid Static_Risk Risk: Static-Induced Dust Dispersal PPE_Solid->Static_Risk Action_Solid Action: Use Anti-Static Gun/Spatula Static_Risk->Action_Solid Eng_Control_L Engineering: Chemical Fume Hood (Sash at <18 inches) Solution->Eng_Control_L PPE_Liquid PPE: Silver Shield (Laminate) Gloves OR Viton Gloves Eng_Control_L->PPE_Liquid Permeation_Risk Risk: Rapid Skin Absorption (Breakthrough < 10 mins) PPE_Liquid->Permeation_Risk Action_Liquid Action: Check Glove Compatibility Chart Permeation_Risk->Action_Liquid

Caption: Operational Logic for PPE selection based on physical state. Note the critical divergence in glove material for solutions.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Inhalation Risk)
  • Preparation: Place a disposable balance draft shield or static-dissipative mat inside the fume hood.

  • Static Control: Oxazole derivatives are often fluffy and static-prone. Use an ionizing fan or anti-static gun on the vial before opening.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decon: Wipe the balance area with a methanol-dampened tissue (wearing double gloves) immediately after weighing. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization (Highest Dermal Risk)
  • Glove Change: If moving from solid weighing to dissolving in DCM or DMSO, switch to Laminate (Silver Shield) gloves .

  • Vessel: Use a screw-cap vial with a septum if possible. Avoid open beakers.

  • Mixing: Vortex inside the hood. Never sonicate an open vessel of this compound outside a hood (aerosolization risk).

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as exothermic reactions may occur with the aniline amine group.

  • Labeling: Tag as "Toxic Organic Waste - Aniline Derivative."

  • Liquids: Collect in the "Halogenated" or "Non-Halogenated" solvent stream depending on the carrier solvent.

Emergency Response: Spill Protocol

In the event of a spill, immediate action prevents systemic toxicity.[7]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<500mg/5mL) Inside Hood Assess->Minor Major Major (>500mg) Or Outside Hood Assess->Major Action_Minor 1. Double Glove (Nitrile) 2. Cover with absorbent pads 3. Wipe with weak acid (1% HCl) 4. Dispose as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure doors 3. Call EHS / HazMat 4. Do NOT attempt cleanup Major->Action_Major

Caption: Triage protocol for spill response. Note that outside-hood spills require immediate evacuation due to dust inhalation risks.

References

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2014). Skin Notation Profile: Aniline. DHHS (NIOSH) Publication No. 2014-142. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity. National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

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